Brobactam sodium
Description
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Properties
IUPAC Name |
sodium;6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQBTVSBACSUEH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrNNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Brobactam Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam (B1667864) sodium is a potent inhibitor of a wide range of bacterial β-lactamase enzymes. As a member of the penicillanic acid sulfone class of β-lactamase inhibitors, its primary role is to protect β-lactam antibiotics from enzymatic degradation by these enzymes, thereby restoring or enhancing their antibacterial efficacy. This technical guide provides a comprehensive overview of the core mechanism of action of Brobactam sodium, including its inhibitory kinetics, spectrum of activity, and the molecular interactions that underpin its function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.
Core Mechanism of Action: Suicide Inhibition
Brobactam acts as a "suicide inhibitor," a mechanism-based inactivator of β-lactamase enzymes. The process involves Brobactam entering the active site of the β-lactamase, where it is recognized as a substrate. The enzyme then proceeds with its normal catalytic mechanism, which involves the opening of Brobactam's β-lactam ring. However, this initial catalytic step triggers a series of chemical rearrangements within the Brobactam molecule, leading to the formation of a stable, covalent acyl-enzyme intermediate. This intermediate is resistant to hydrolysis, effectively trapping and inactivating the β-lactamase enzyme. This irreversible inactivation prevents the enzyme from degrading co-administered β-lactam antibiotics.[1][2]
The inactivation of β-lactamase I by 6-beta-bromopenicillanic acid (the active moiety of this compound) is a rapid and stoichiometric process.[3] The kinetics of this inactivation follow a simple second-order process, indicating a direct and efficient interaction between the inhibitor and the enzyme.[4][5] The rate-determining step in this inactivation is likely the fission of the β-lactam ring of Brobactam within the enzyme's active site.[4][5] The formation of the inactivated enzyme is associated with a new absorption peak at 326 nm.[4][5]
Quantitative Data on Inhibitory Activity
While specific IC50 and Ki values for Brobactam against a wide range of β-lactamases are not extensively reported in publicly available literature, comparative studies provide valuable insights into its potency.
| Inhibitor | Target Enzyme Class | Relative Potency | Reference |
| Brobactam | Chromosomally mediated cephalosporinases (Class C) | 8-50 times more potent than Clavulanic Acid | [6] |
| Brobactam | Staphylococcal penicillinase and most broad-spectrum β-lactamases in Enterobacteriaceae | Good and similar activity to Clavulanic Acid | [6] |
Minimum Inhibitory Concentration (MIC) Data
The true measure of a β-lactamase inhibitor's effectiveness lies in its ability to reduce the MIC of a partner β-lactam antibiotic against resistant bacteria. The combination of ampicillin (B1664943) and brobactam has demonstrated significant synergistic activity against a variety of pathogens.
| Bacterial Species | Antibiotic Combination | Ratio | Key Findings | Reference |
| Proteus vulgaris, Morganella morganii, Citrobacter freundii, Yersinia enterocolitica | Ampicillin/Brobactam | 3:1 | Superior activity compared to Amoxicillin/Clavulanic acid (4:1 ratio). | [6] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Ampicillin/BPEI (a potentiator) | - | Ampicillin MIC reduced 32-fold in the presence of the potentiator. | [7] |
| Enterobacteriaceae | Ampicillin/Brobactam | - | Significant increase in susceptibility compared to ampicillin alone. | [8] |
| Pseudomonas aeruginosa | Ampicillin | - | Generally resistant to ampicillin alone. | [9] |
Experimental Protocols
1. Determination of IC50 and Ki Values for β-Lactamase Inhibition
This protocol outlines a general method for determining the inhibitory potency of Brobactam against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin (B1678963) (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the wells of a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme.
-
Add the different concentrations of Brobactam to the wells containing the enzyme and incubate for a specific pre-incubation time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each Brobactam concentration.
-
Plot the initial velocity as a function of the logarithm of the Brobactam concentration.
-
Determine the IC50 value, which is the concentration of Brobactam that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Ki values can be subsequently calculated from the IC50 values using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the enzyme for the substrate is known.[10]
2. Minimum Inhibitory Concentration (MIC) Testing of Ampicillin-Brobactam Combination
This protocol describes the broth microdilution method for determining the MIC of ampicillin in combination with a fixed concentration of Brobactam.
Materials:
-
Bacterial isolate to be tested
-
Mueller-Hinton Broth (MHB)
-
Ampicillin stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a series of two-fold dilutions of ampicillin in MHB in a 96-well plate.
-
Add a fixed, sub-inhibitory concentration of Brobactam to all wells containing the ampicillin dilutions.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (bacteria in MHB with Brobactam but no ampicillin) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of ampicillin that completely inhibits visible bacterial growth.[11][12][13][14][15]
Conclusion
This compound is a potent mechanism-based inhibitor of a broad range of bacterial β-lactamases. Its "suicide inhibition" mechanism leads to the irreversible inactivation of these enzymes, thereby protecting co-administered β-lactam antibiotics from degradation. While comprehensive quantitative data on its inhibitory kinetics against all clinically relevant β-lactamases are not fully available, existing evidence demonstrates its significant potential in overcoming bacterial resistance. The combination of Brobactam with β-lactam antibiotics like ampicillin has shown to be effective against a variety of pathogens. Further research to fully elucidate its inhibitory spectrum and the molecular details of its interaction with different β-lactamases will be crucial for optimizing its clinical use and for the development of future generations of β-lactamase inhibitors.
References
- 1. 6 beta-Bromopenicillanic acid inactivates beta-lactamase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6 beta-Bromopenicillanic acid inactivates beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of Bacillus cereus beta-lactamase I by 6 beta-bromopencillanic acid: mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalijar.com [journalijar.com]
- 10. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Brobactam Sodium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brobactam (B1667864) sodium, the sodium salt of 6β-bromopenicillanic acid, is a potent inhibitor of a range of bacterial β-lactamase enzymes. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of brobactam sodium. Detailed experimental protocols for its synthesis are outlined, and comprehensive quantitative data on its inhibitory activity are presented. Furthermore, this document includes visualizations of the synthetic workflow and the mechanism of β-lactamase inhibition to facilitate a deeper understanding of this important molecule in the ongoing battle against antibiotic resistance.
Discovery and Development
The discovery of brobactam emerged from research focused on modifying the penicillin nucleus to counteract the growing threat of bacterial resistance mediated by β-lactamase enzymes. Early studies in the late 1970s revealed that while 6α-bromopenicillanic acid was largely inactive, its epimer, 6β-bromopenicillanic acid, demonstrated potent, irreversible inhibition of several β-lactamases. This pivotal finding established the stereochemical importance of the bromine atom at the C-6 position for inhibitory activity.
Initial investigations demonstrated that 6β-bromopenicillanic acid could be formed through the epimerization of the 6α-epimer in aqueous solutions or via the hydrogenation of 6,6-dibromopenicillanic acid. This discovery paved the way for the targeted synthesis and development of brobactam as a valuable tool in overcoming β-lactamase-mediated resistance in various bacterial pathogens.
Chemical Synthesis of this compound
The synthesis of this compound typically starts from the readily available precursor, 6-aminopenicillanic acid (6-APA). The overall synthetic strategy involves the conversion of the amino group at the 6-position to a bromine atom with the desired β-stereochemistry.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 6,6-Dibromopenicillanic Acid
A solution of 6-aminopenicillanic acid (6-APA) is prepared in an aqueous acid, such as hydrobromic acid. The solution is cooled, and sodium nitrite (B80452) is added to perform diazotization. Subsequently, bromine is added to the reaction mixture to yield 6,6-dibromopenicillanic acid.
Step 2: Synthesis of Benzhydryl 6β-bromopenicillanate
To protect the carboxylic acid, 6,6-dibromopenicillanic acid is reacted with diphenyldiazomethane in an organic solvent like ethyl acetate (B1210297) to form the benzhydryl ester. The resulting benzhydryl 6,6-dibromopenicillanate is then selectively reduced to the 6β-bromo epimer using a reducing agent such as tri-n-butyltin hydride. This step is crucial for establishing the correct stereochemistry for inhibitory activity.
Step 3: Synthesis of this compound
The benzhydryl protecting group is removed from benzhydryl 6β-bromopenicillanate using a strong acid like trifluoroacetic acid in the presence of a scavenger such as anisole. This yields 6β-bromopenicillanic acid (brobactam). Finally, the free acid is neutralized with a sodium source, typically sodium hydroxide, to afford the final product, this compound. The product can then be purified by recrystallization.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white crystalline powder.
| Property | Value |
| Molecular Formula | C₈H₉BrNNaO₃S |
| Molecular Weight | 302.12 g/mol |
| CAS Number | 73335-78-1 |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Characteristic absorption peaks are expected for the β-lactam carbonyl (~1760-1780 cm⁻¹), the carboxylate carbonyl (~1600-1620 cm⁻¹), and C-Br stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Key signals would include those for the protons on the penam (B1241934) nucleus, specifically the characteristic shifts for the H5 and H6 protons, and the methyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the cleavage of the β-lactam ring.
Mechanism of Action: β-Lactamase Inhibition
Brobactam is a mechanism-based inhibitor, also known as a "suicide inhibitor," of serine β-lactamases (Ambler classes A and C).
The inhibitory process involves the following key steps:
-
Binding: Brobactam initially binds to the active site of the β-lactamase, forming a non-covalent Michaelis complex, similar to a typical substrate.
-
Acylation: The active site serine residue of the β-lactamase attacks the carbonyl carbon of the β-lactam ring in brobactam. This leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.
-
Rearrangement and Inactivation: Following acylation, a chemical rearrangement is triggered. This rearrangement is facilitated by the presence of the bromine atom, which acts as a good leaving group. The subsequent electronic shifts result in the formation of a stable, covalently bound, and inactivated enzyme. This final complex is unable to be hydrolyzed, leading to the irreversible inactivation of the β-lactamase.
Quantitative Analysis of β-Lactamase Inhibition
The inhibitory potency of brobactam has been evaluated against a variety of β-lactamase enzymes. The table below summarizes key kinetic parameters.
| β-Lactamase (Ambler Class) | Organism | Inhibition Constant (Kᵢ) | IC₅₀ (µM) |
| TEM-1 (A) | Escherichia coli | Data not readily available | ~0.9 |
| SHV-1 (A) | Klebsiella pneumoniae | Data not readily available | Data not readily available |
| P99 (C) | Enterobacter cloacae | Data not readily available | ~15 |
| AmpC (C) | Escherichia coli | Data not readily available | Data not readily available |
Note: Comprehensive Kᵢ values for a wide range of β-lactamases are not extensively reported in publicly available literature. The IC₅₀ values can vary depending on the experimental conditions.
Conclusion
This compound remains a significant molecule in the study of β-lactamase inhibition. Its discovery highlighted the critical role of stereochemistry in inhibitor design, and its mechanism of action provides a classic example of suicide inhibition. The synthetic pathways established for brobactam have informed the development of other β-lactamase inhibitors. For researchers and drug development professionals, a thorough understanding of the principles demonstrated by brobactam is essential for the design and synthesis of novel antibacterial agents to combat the ever-evolving landscape of antibiotic resistance.
An In-depth Technical Guide to Brobactam Sodium: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam sodium is a penicillanic acid derivative that functions as a β-lactamase inhibitor. β-lactamases are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring. By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.
Chemical Structure and Identification
This compound is the sodium salt of Brobactam. The core structure consists of a penam (B1241934) nucleus, which is a bicyclic system containing a β-lactam ring fused to a thiazolidine (B150603) ring.
Chemical Name: Sodium (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS Number: 73335-78-1
Molecular Formula: C₈H₉BrNNaO₃S
Molecular Weight: 302.12 g/mol
Chemical Structure:
Caption: Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Limited experimental data is publicly available for some properties.
| Property | Value | Reference |
| Physical State | Solid | N/A |
| Melting Point | >300 °C | [1] |
| Solubility | Information not available | N/A |
| pKa | Information not available | N/A |
Mechanism of Action: β-Lactamase Inhibition
This compound is a mechanism-based inhibitor of β-lactamase enzymes. Its structure mimics that of β-lactam antibiotics, allowing it to bind to the active site of the β-lactamase. The interaction leads to the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the enzyme and prevents it from hydrolyzing other β-lactam antibiotics. This synergistic action restores the antibacterial activity of co-administered antibiotics.
Caption: Mechanism of β-Lactamase Inhibition by this compound
Experimental Protocols
Synthesis of this compound
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound (CAS 73335-78-1) is scarce, the general synthesis of related 6-halopenicillanic acids can be inferred from the chemical literature. A plausible synthetic route starts from 6-aminopenicillanic acid (6-APA). The following represents a generalized conceptual workflow:
Caption: Conceptual Synthesis Workflow for this compound
Note: This is a conceptual outline. Actual laboratory synthesis would require detailed optimization of reagents, solvents, reaction times, and purification methods.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
General RP-HPLC Parameters for β-Lactamase Inhibitor Analysis:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV spectrophotometer at a wavelength where the analyte has significant absorbance (e.g., around 220-230 nm). |
| Injection Volume | 10-20 µL. |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C). |
Method Development Workflow:
Caption: HPLC Method Development and Validation Workflow
Enzymatic Assay for β-Lactamase Inhibition
The inhibitory activity of this compound against β-lactamases can be determined using an enzymatic assay. A common method involves a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by β-lactamase. The rate of color change is proportional to the enzyme's activity. The presence of an inhibitor like this compound will decrease the rate of hydrolysis.
General Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of the β-lactamase enzyme.
-
Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microplate well, add the buffer, β-lactamase enzyme, and a specific concentration of this compound (or vehicle for control).
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the rate of enzyme inactivation (kᵢₙₐ꜀ₜ).
-
Caption: Workflow for an Enzymatic Assay of β-Lactamase Inhibition
Conclusion
This compound is a significant molecule in the fight against bacterial resistance. This guide has provided a detailed overview of its chemical structure, known properties, and the fundamental experimental methodologies required for its synthesis, analysis, and evaluation. Further research to fully characterize its physicochemical properties and to develop and validate specific analytical methods will be invaluable for its future development and application in combination with β-lactam antibiotics.
References
Brobactam Sodium: A Technical Guide to its β-Lactamase Inhibition Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam (B1667864) sodium is a β-lactamase inhibitor, a class of molecules designed to counteract a primary mechanism of bacterial resistance to β-lactam antibiotics. Bacteria produce β-lactamase enzymes that hydrolyze the four-membered β-lactam ring, rendering the antibiotic inactive. By inhibiting these enzymes, brobactam sodium, when co-administered with a β-lactam antibiotic, can restore the antibiotic's efficacy against otherwise resistant bacterial strains. This technical guide provides an in-depth overview of the β-lactamase inhibition spectrum of this compound, including available data, detailed experimental methodologies for its characterization, and visual representations of key concepts.
Mechanism of Action
β-Lactamase inhibitors function by binding to the β-lactamase enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. These inhibitors can act via different mechanisms, including reversible or irreversible inhibition. Brobactam, like other "suicide inhibitors" such as clavulanic acid and sulbactam, forms a stable acyl-enzyme intermediate with the β-lactamase, which then undergoes further reactions to permanently inactivate the enzyme.
β-Lactamase Inhibition Spectrum of this compound
Brobactam has demonstrated effective inhibition against a range of clinically significant β-lactamases:
-
Class A β-Lactamases: Brobactam shows good activity against staphylococcal penicillinase and the majority of broad-spectrum, plasmid-mediated β-lactamases found in Enterobacteriaceae, such as some TEM and SHV variants.[1]
-
Class C β-Lactamases: A notable feature of brobactam is its enhanced potency against chromosomally mediated cephalosporinases (AmpC) of Enterobacteriaceae.[1] Studies have indicated that brobactam can be significantly more potent—reportedly 8 to 50 times more so—than clavulanic acid against these types of enzymes.[1]
The following table provides a comparative summary of the general inhibitory spectrum of brobactam alongside other established β-lactamase inhibitors.
| β-Lactamase Class & Representative Enzymes | This compound | Clavulanic Acid | Sulbactam | Tazobactam |
| Class A (Serine β-Lactamases) | ||||
| Penicillinases (e.g., TEM-1, SHV-1) | Good | Good | Good | Good |
| Extended-Spectrum β-Lactamases (ESBLs) (e.g., CTX-M) | Good | Variable | Moderate | Good |
| Carbapenemases (e.g., KPC) | Limited/No Data | Poor | Poor | Poor |
| Class B (Metallo-β-Lactamases) | ||||
| e.g., NDM-1, VIM, IMP | Inactive | Inactive | Inactive | Inactive |
| Class C (Serine β-Lactamases) | ||||
| Cephalosporinases (e.g., AmpC) | Potent | Weak | Moderate | Moderate |
| Class D (Serine β-Lactamases) | ||||
| Oxacillinases (e.g., OXA) | Limited/No Data | Variable | Variable | Variable |
Experimental Protocols
The characterization of a β-lactamase inhibitor's activity involves a series of standardized biochemical assays. Below are detailed methodologies for key experiments.
Determination of IC50 Values for β-Lactamase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method involves the use of a chromogenic substrate, such as nitrocefin (B1678963).
Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of hydrolysis in a concentration-dependent manner.
Materials:
-
Purified β-lactamase enzyme
-
This compound (or other inhibitor) of known concentrations
-
Nitrocefin solution (typically 100 µM in a suitable buffer)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed amount of purified β-lactamase enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Determination of Kinetic Parameters (Ki)
The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme.
Principle: This assay involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) and the Ki value.
Materials:
-
Purified β-lactamase enzyme
-
This compound (or other inhibitor) at several fixed concentrations
-
A suitable substrate (e.g., penicillin G, ampicillin, or a chromogenic substrate like nitrocefin) at various concentrations
-
Assay buffer
-
Spectrophotometer or microplate reader
Procedure:
-
For each fixed concentration of this compound, perform a series of reactions with varying concentrations of the substrate.
-
Measure the initial velocity for each reaction.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the plots to determine the type of inhibition and calculate the Ki value. For competitive inhibition, the Ki can be determined from the change in the apparent Michaelis constant (Km).
β-Lactamase Enzyme Purification
Obtaining pure enzyme is a prerequisite for accurate kinetic studies.
Principle: Bacterial strains overexpressing a specific β-lactamase are cultured, and the enzyme is isolated and purified from the cell lysate using chromatographic techniques.
Materials:
-
Bacterial culture overexpressing the target β-lactamase
-
Lysis buffer (e.g., Tris-HCl buffer with lysozyme (B549824) and DNase)
-
Centrifuge
-
Chromatography system (e.g., FPLC or AKTA)
-
Chromatography columns (e.g., ion-exchange, size-exclusion, and/or affinity chromatography)
Procedure:
-
Grow a large-scale culture of the bacterial strain.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by sonication or French press).
-
Clarify the lysate by high-speed centrifugation to remove cell debris.
-
Subject the supernatant to a series of chromatography steps to purify the β-lactamase. The choice of columns will depend on the properties of the specific enzyme.
-
Assess the purity of the enzyme at each step using SDS-PAGE.
-
Determine the concentration of the purified enzyme (e.g., using a Bradford or BCA assay).
Visualizations
References
Brobactam Sodium: A Technical Guide to its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam (B1667864) sodium is a β-lactamase inhibitor. When combined with β-lactam antibiotics, such as ampicillin (B1664943), it extends their spectrum of activity to include bacteria that produce β-lactamase enzymes, a common mechanism of antibiotic resistance. This technical guide provides an in-depth overview of the antibacterial activity of brobactam sodium, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its performance.
Mechanism of Action
Brobactam is a synthetic, potent, and broad-spectrum β-lactamase inhibitor.[1] Similar to other β-lactamase inhibitors like sulbactam (B1307) and clavulanic acid, brobactam's primary role is not direct antibacterial activity but the protection of partner β-lactam antibiotics from degradation by bacterial β-lactamases.[2] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[2]
Brobactam acts as a "suicide inhibitor." It competitively binds to the active site of the β-lactamase enzyme. This binding is initially reversible but is followed by a chemical reaction that forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation.[2] This inactivation restores the ability of the partner β-lactam antibiotic to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting cell wall synthesis and ultimately leading to bacterial cell death.
Brobactam demonstrates good activity against staphylococcal penicillinase and most broad-spectrum, plasmid- or chromosomally-mediated β-lactamases found in Enterobacteriaceae.[3] While less active against chromosomally-mediated cephalosporinases in this family, it is noted to be 8 to 50 times more potent than clavulanic acid against these enzymes.[3]
In Vitro Antibacterial Activity
The combination of ampicillin and brobactam has demonstrated a broad spectrum of activity against many common pathogens, particularly those resistant to ampicillin alone due to β-lactamase production.
Data Presentation
Note: Specific MIC₅₀ and MIC₉₀ values for the ampicillin/brobactam combination are not widely available in the reviewed literature. The following tables present data for the ampicillin/sulbactam combination, which is expected to have a similar performance profile due to the structural and mechanistic similarities between brobactam and sulbactam.
Table 1: In Vitro Activity of Ampicillin/Sulbactam against Enterobacteriaceae
| Organism | No. of Isolates | Ampicillin/Sulbactam MIC₅₀ (µg/mL) | Ampicillin/Sulbactam MIC₉₀ (µg/mL) |
| Escherichia coli | 100 | >16/8 | >16/8 |
| Klebsiella pneumoniae | - | - | - |
| Proteus vulgaris | - | - | - |
| Morganella morganii | - | - | - |
| Citrobacter freundii | - | - | - |
| Yersinia enterocolitica | - | - | - |
A study comparing ampicillin/brobactam to amoxicillin/clavulanic acid noted superior activity of the brobactam combination against Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica, though specific MIC values were not provided.[3]
Table 2: In Vitro Activity of Ampicillin/Sulbactam against Staphylococcus aureus
| Organism | No. of Isolates | Ampicillin/Sulbactam MIC₅₀ (µg/mL) | Ampicillin/Sulbactam MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | - | - | - |
| Staphylococcus aureus (Methicillin-resistant) | - | - | - |
Synergistic bactericidal activity of ampicillin/sulbactam has been demonstrated against penicillin-resistant, methicillin-susceptible, and some methicillin-resistant strains of S. aureus.[4]
Table 3: In Vitro Activity of Ampicillin/Sulbactam against Anaerobic Bacteria
| Organism | No. of Isolates | Ampicillin/Sulbactam MIC₅₀ (µg/mL) | Ampicillin/Sulbactam MIC₉₀ (µg/mL) |
| Bacteroides fragilis (Clinical Isolates) | 78 | 16 | 64 |
| Bacteroides fragilis (Colorectal Isolates) | 56 | 8 | 32 |
In Vivo Efficacy
Animal models are crucial for evaluating the therapeutic potential of antibiotic combinations. The murine peritonitis/sepsis model is a standard for assessing the in vivo efficacy of drugs against systemic bacterial infections.
Data Presentation
Specific in vivo efficacy data for the ampicillin/brobactam combination is limited. The following presents data for the ampicillin/sulbactam combination in a murine intra-abdominal sepsis model.
Table 4: In Vivo Efficacy of Ampicillin/Sulbactam in a Murine Intra-abdominal Sepsis Model
| Infection Model | Pathogens | Treatment | Outcome |
| Intra-abdominal infection | Escherichia coli + Bacteroides fragilis | Ampicillin/Sulbactam | 23-27% mortality (p > 0.05 vs. control)[1] |
| Intra-abdominal infection | Escherichia coli + Bacteroides thetaiotaomicron | Ampicillin/Sulbactam | 23-27% mortality (p > 0.05 vs. control)[1] |
The study also noted a significant reduction in abscess formation and bacterial counts of E. coli and B. fragilis with ampicillin/sulbactam therapy.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of ampicillin and brobactam. A 2:1 ratio of ampicillin to brobactam is commonly used. Prepare serial twofold dilutions of the ampicillin/brobactam combination in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the ampicillin/brobactam combination that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: Prepare a logarithmic-phase culture of the test organism in a suitable broth medium to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial: Add the ampicillin/brobactam combination at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control with no antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions of the aliquots in sterile saline and plate onto an appropriate agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
In Vivo Murine Peritonitis/Sepsis Model
This model assesses the efficacy of an antimicrobial agent in a living organism.
Protocol:
-
Infection Induction: Induce peritonitis in mice by intraperitoneal injection of a standardized inoculum of the test organism (e.g., E. coli). The inoculum size should be sufficient to cause a lethal infection in untreated control animals. A common method involves creating a cecal slurry or using a standardized bacterial suspension.
-
Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), administer the ampicillin/brobactam combination to the mice via a clinically relevant route (e.g., subcutaneous or intravenous injection). Include a vehicle control group and potentially a positive control group treated with a standard-of-care antibiotic.
-
Monitoring and Endpoints: Monitor the mice for a defined period (e.g., 7-14 days) for survival. In some studies, subgroups of mice may be euthanized at specific time points to determine the bacterial load in peritoneal fluid, blood, or organs.
-
Data Analysis: Compare the survival rates between the treatment and control groups. If bacterial loads are measured, compare the reduction in CFU between the groups.
β-Lactamase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a β-lactamase enzyme by 50%.
Protocol:
-
Enzyme and Substrate Preparation: Purify the target β-lactamase enzyme. Prepare a solution of a chromogenic β-lactam substrate, such as nitrocefin (B1678963), which changes color upon hydrolysis.
-
Inhibition Assay: In a microtiter plate, add the β-lactamase enzyme to a buffer solution. Add varying concentrations of brobactam to the wells.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the nitrocefin substrate. Monitor the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of brobactam. Plot the percentage of enzyme inhibition versus the logarithm of the brobactam concentration. The IC₅₀ value is the concentration of brobactam that results in 50% inhibition of the enzyme activity.
Conclusion
This compound is an effective β-lactamase inhibitor that, when combined with a β-lactam antibiotic like ampicillin, restores and extends its antibacterial activity against many resistant bacteria. The combination demonstrates in vitro efficacy against a range of Gram-positive, Gram-negative, and anaerobic bacteria. While specific quantitative data for the ampicillin/brobactam combination is not as extensive as for other combinations, the available information and data from the analogous ampicillin/sulbactam combination support its potential as a valuable therapeutic option for treating infections caused by β-lactamase-producing organisms. Further clinical and microbiological studies are warranted to fully elucidate the complete activity profile of ampicillin/brobactam.
References
- 1. In-vitro susceptibility and in-vivo efficacy of antimicrobials in the treatment of intraabdominal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Brobactam Sodium: A Technical Overview of In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam (B1667864) sodium is a β-lactamase inhibitor, designed to be co-administered with β-lactam antibiotics. Its primary function is to neutralize β-lactamase enzymes produced by bacteria, which are a major mechanism of resistance to penicillin and cephalosporin (B10832234) antibiotics. By inhibiting these enzymes, brobactam restores the efficacy of the partner antibiotic against otherwise resistant bacterial strains. This technical guide provides a comprehensive overview of the available in vitro efficacy data for brobactam sodium, focusing on its antimicrobial activity when combined with a β-lactam antibiotic, its mechanism of action, and the experimental protocols used to generate this data.
Mechanism of Action
Brobactam is a "suicide inhibitor" that irreversibly binds to the active site of susceptible β-lactamase enzymes. This binding prevents the enzyme from hydrolyzing the β-lactam ring of the partner antibiotic, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.
Mechanism of brobactam action.
In Vitro Efficacy Data
The in vitro efficacy of brobactam is typically evaluated in combination with a β-lactam antibiotic, most commonly ampicillin (B1664943). The following tables summarize the available data on the minimum inhibitory concentrations (MICs) required to inhibit the growth of various bacterial pathogens.
Minimum Inhibitory Concentration (MIC) Data
Data for ampicillin/brobactam is limited in publicly available literature. The following tables include data for the closely related combination of ampicillin/sulbactam (B1307) as a surrogate to provide an indication of expected activity. It is important to note that direct extrapolation of these values to ampicillin/brobactam should be done with caution.
Table 1: In Vitro Activity of Ampicillin/Sulbactam against Bacteroides fragilis Group Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |
| Bacteroides fragilis | 8 | 16 | 5.9 |
| Bacteroides thetaiotaomicron | 16 | 64 | 20.8 |
| Bacteroides ovatus | 16 | 32 | 11.1 |
| Bacteroides vulgatus | 16 | 64 | 25.0 |
| Parabacteroides distasonis | 32 | 64 | 42.9 |
Table 2: In Vitro Activity of Ampicillin/Sulbactam against Staphylococcus aureus Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.5 | 1 | 0 |
| Methicillin-Resistant S. aureus (MRSA) | >32 | >32 | 100 |
Note: The resistance of MRSA to ampicillin/sulbactam is primarily due to the presence of PBP2a, which has a low affinity for β-lactams, and not typically due to β-lactamase production that can be overcome by sulbactam.
Time-Kill Kinetics
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum. A bacteriostatic effect is a <3-log10 reduction.
Beta-Lactamase Inhibition
The inhibitory activity of brobactam against various β-lactamase enzymes is a critical determinant of its efficacy. This is quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater potency. While a comprehensive table of IC50 values for brobactam against a wide range of β-lactamases is not available in the public domain, it is known to be effective against many common plasmid-mediated β-lactamases (e.g., TEM, SHV) and some chromosomally mediated enzymes.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate the efficacy of β-lactamase inhibitor combinations.
Minimum Inhibitory Concentration (MIC) Determination
Workflow for MIC determination.
Protocol:
-
Bacterial Isolate Preparation: A pure culture of the test organism is grown on appropriate agar (B569324) plates overnight. Several colonies are used to inoculate a broth medium, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.
-
Antimicrobial Agent Preparation: Stock solutions of ampicillin and brobactam are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates to achieve a range of concentrations. The ratio of ampicillin to brobactam is typically kept constant (e.g., 2:1).
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of the antimicrobial combination that completely inhibits visible growth of the organism.
Time-Kill Assay
Workflow for a time-kill assay.
Protocol:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase of growth and then diluted in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Drug Exposure: The ampicillin/brobactam combination is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without any antibiotic is also included.
-
Sampling: The cultures are incubated with shaking at 37°C. At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated onto appropriate agar plates. The plates are incubated overnight, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.
Beta-Lactamase Inhibition Assay (IC50 Determination)
Protocol:
-
Enzyme and Substrate Preparation: A purified and standardized preparation of the target β-lactamase enzyme is obtained. A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is used, which changes color upon hydrolysis.
-
Inhibitor Preparation: this compound is serially diluted to create a range of concentrations.
-
Assay Reaction: The β-lactamase enzyme is pre-incubated with each concentration of brobactam for a specific period. The reaction is then initiated by the addition of the nitrocefin substrate.
-
Measurement: The rate of nitrocefin hydrolysis is measured spectrophotometrically by monitoring the change in absorbance over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each brobactam concentration relative to a control without the inhibitor. The IC50 value, which is the concentration of brobactam required to inhibit 50% of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a β-lactamase inhibitor that, when combined with a β-lactam antibiotic such as ampicillin, has the potential to be effective against a range of bacterial pathogens that produce susceptible β-lactamases. While comprehensive, publicly available in vitro efficacy data specifically for brobactam is limited, the information available for the structurally similar compound sulbactam suggests likely activity against key anaerobic and some Gram-positive pathogens. Further research and publication of detailed in vitro studies, including comprehensive MIC panels, time-kill analyses, and β-lactamase inhibition profiles, would be highly valuable to the scientific and drug development communities for a more complete understanding of brobactam's potential clinical utility.
An In-depth Technical Guide on the Core Solubility and Stability Profile of Brobactam Sodium
Disclaimer: Publicly available data on the specific solubility and stability profile of brobactam (B1667864) sodium is limited. This guide provides a comprehensive overview of the core principles and expected profiles based on its structural similarity to other penicillanic acid sulfone β-lactamase inhibitors, such as sulbactam (B1307) sodium and tazobactam (B1681243) sodium. The experimental protocols described are general methods applicable to the characterization of such compounds.
Introduction
Brobactam sodium is a β-lactamase inhibitor, designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. The efficacy and pharmaceutical development of this compound are intrinsically linked to its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount for formulation development, ensuring therapeutic effectiveness, and defining storage conditions. This technical guide outlines the anticipated solubility and stability profile of this compound, provides detailed experimental protocols for their determination, and presents data for structurally related compounds to serve as a reference for researchers, scientists, and drug development professionals.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. For a parenterally administered drug like this compound, high aqueous solubility is a key requirement.
Expected Solubility of this compound
Based on its sodium salt form and the known properties of similar compounds like sulbactam sodium, this compound is expected to be freely soluble in water.[1][2] Its solubility in organic solvents is likely to be lower.
Solubility Data of Structurally Similar Compounds
Due to the lack of specific data for this compound, the following table summarizes the solubility of sulbactam sodium, a closely related penicillanic acid sulfone. This data provides a reasonable expectation for the solubility behavior of this compound.
| Solvent | Solubility of Sulbactam Sodium | Reference |
| Water | Freely Soluble (>100 mg/mL) | [1][2][3] |
| Dilute Acids | Freely Soluble | [1] |
| Methanol | Sparingly Soluble | [3] |
| Ethanol (96%) | Very Slightly Soluble | [1] |
| Ethyl Acetate | Sparingly Soluble | [1] |
| Acetonitrile (B52724) | Practically Insoluble | [3] |
| DMSO | 3 mg/mL (11.75 mM) | [4] |
Table 1: Solubility of Sulbactam Sodium in Various Solvents. This table provides a qualitative and quantitative summary of sulbactam sodium's solubility, which can be used as a proxy for estimating the solubility of this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Figure 1: Workflow for Solubility Determination.
Stability Profile
The stability of this compound is crucial for its shelf-life, formulation integrity, and in-vivo performance. Degradation of the β-lactam ring leads to a loss of its inhibitory activity.
Expected Stability of this compound
Like other β-lactamase inhibitors, this compound is susceptible to degradation under various conditions, including acidic and basic pH, elevated temperatures, and in the presence of certain nucleophiles.[6][7] The primary degradation pathway involves the hydrolysis of the strained β-lactam ring.[7]
Stability Data of Structurally Similar Compounds
The stability of tazobactam sodium, another penicillanic acid sulfone, provides insights into the expected stability of this compound.
| Condition | Stability of Tazobactam Sodium | Reference |
| 5% Dextrose Injection (25°C) | Stable for 2 days | [8] |
| Normal Saline Injection (25°C) | Stable for 2 days | [8] |
| 5% Dextrose Injection (5°C) | Stable for 28 days | [8] |
| Normal Saline Injection (5°C) | Stable for 28 days | [8] |
| In 0.9% NaCl (Simulated Y-site, 23°C) | Stable for up to 4 hours | [9] |
| In PVC bags in D5W or NS (5°C, protected from light) | Stable for up to 28 days | [10] |
| In PVC bags in D5W or NS (23°C, exposed to light) after refrigeration | Stable for an additional 72 hours | [10] |
Table 2: Stability of Tazobactam Sodium in Intravenous Solutions. This table summarizes the stability of tazobactam sodium under various storage and simulated administration conditions, offering a comparative reference for this compound.
Experimental Protocol for Stability-Indicating Assay
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products and accurately quantify its concentration over time.
Methodology:
-
Forced Degradation Studies: To develop and validate the stability-indicating method, this compound solutions are subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light).
-
Sample Preparation: Solutions of this compound are prepared in relevant media (e.g., buffers of different pH, infusion fluids) at a known concentration.
-
Storage: Samples are stored under controlled conditions (e.g., different temperatures and humidity levels).
-
Sampling: Aliquots are withdrawn at specified time points.
-
HPLC Analysis: The concentration of this compound and the formation of degradation products are monitored using a validated stability-indicating HPLC method. Key parameters for the HPLC method include:
-
Data Analysis: The percentage of intact this compound remaining is plotted against time to determine the degradation kinetics and shelf-life.
Figure 2: Experimental Workflow for Stability Testing.
Potential Degradation Pathway
The primary degradation pathway for penicillanic acid sulfones like brobactam is the hydrolysis of the β-lactam ring, leading to the formation of an inactive penicilloic acid derivative.
Figure 3: General Degradation Pathway of Brobactam.
Conclusion
References
- 1. Sulbactam sodium | 69388-84-7 [chemicalbook.com]
- 2. goldbio.com [goldbio.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of piperacillin sodium in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of piperacillin sodium-tazobactam sodium and ranitidine hydrochloride in 0.9% sodium chloride injection during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Brobactam Sodium: A Technical Guide to its Mode of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam sodium, chemically known as (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt, is a potent inhibitor of β-lactamase enzymes.[1][2] Structurally related to the penicillanic acid core, Brobactam's primary role is not direct bactericidal activity but to function as a "suicide inhibitor." It is designed to be co-administered with β-lactam antibiotics to protect them from degradation by bacterial β-lactamases, thereby restoring their efficacy against resistant strains.[3][4] This guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with bacterial cell wall-related enzymes.
Core Mechanism of Action: β-Lactamase Inhibition
The primary mode of action of this compound is the irreversible inactivation of bacterial β-lactamase enzymes.
The Role of β-Lactamases in Antibiotic Resistance
β-lactam antibiotics, such as penicillins and cephalosporins, exert their bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, the critical structural component of the bacterial cell wall.[5] By acylating the active site of PBPs, β-lactams prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[6]
Many bacteria have evolved resistance by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive before it can reach its PBP target.[7] β-lactamases are classified into four major classes (A, B, C, and D) based on their amino acid sequence.[7]
Brobactam as a Mechanism-Based "Suicide" Inactivator
Brobactam functions as a mechanism-based inactivator, often referred to as a "suicide inhibitor." Its structure mimics that of β-lactam antibiotics, allowing it to be recognized and bind to the active site of the β-lactamase enzyme. The inactivation process involves a series of chemical reactions that result in a stable, irreversible covalent bond between Brobactam and the enzyme, effectively neutralizing it.[7][8]
The key steps are:
-
Recognition and Binding: Brobactam binds to the active site of the β-lactamase, similar to a typical β-lactam substrate.
-
Acylation: The active site serine residue of the β-lactamase attacks the carbonyl carbon of Brobactam's β-lactam ring, opening the ring and forming a transient acyl-enzyme intermediate.
-
Irreversible Inactivation: Unlike a standard antibiotic substrate which would be hydrolyzed and released, the Brobactam intermediate undergoes further chemical rearrangement. This rearrangement forms a highly stable, covalent complex that permanently inactivates the enzyme, preventing it from degrading other β-lactam antibiotic molecules.[8]
The kinetics of this inactivation follow a second-order rate law, and the process is competitive, meaning the presence of a β-lactam antibiotic substrate can slow the rate of inactivation.[8]
Caption: Mechanism of β-lactamase inactivation by Brobactam.
Quantitative Data: Inhibitory Potency
While extensive kinetic data for Brobactam is limited due to its discontinued (B1498344) clinical development, comparative studies have demonstrated its potent activity.[3] Brobactam has shown superior inhibitory action against certain classes of β-lactamases compared to other inhibitors like clavulanic acid.[4]
| β-Lactamase Target | Class | Producing Organism (Example) | Brobactam IC₅₀ (µM) | Comparative Inhibitor IC₅₀ (µM) | Reference |
| TEM-1 | A | Escherichia coli | Lower than Clavulanic Acid & Sulbactam | - | [3] |
| SHV-2 | A | Escherichia coli | Lower than Clavulanic Acid & Sulbactam | - | [3] |
| Chromosomally-mediated Cephalosporinases | C | Enterobacteriaceae | 8-50x more potent than Clavulanic Acid | - | [4] |
Note: Specific IC₅₀ values were not provided in the search results, but relative potencies were described.
Interaction with Penicillin-Binding Proteins (PBPs)
Experimental Protocols
The following sections detail generalized methodologies for assessing the activity of this compound in combination with a β-lactam antibiotic.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antibiotic in combination with a β-lactamase inhibitor.[10][11][12]
Objective: To determine the lowest concentration of a β-lactam antibiotic, in the presence of a fixed concentration of this compound, that inhibits the visible growth of a bacterial isolate.
Materials:
-
Bacterial isolate (e.g., β-lactamase producing E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (OD₆₀₀)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the bacterial isolate overnight. Dilute the culture in fresh CAMHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL) to all wells except the control columns.
-
In the first column, add 100 µL of the β-lactam antibiotic at 2x the highest desired concentration.
-
-
Serial Dilution: Perform a two-fold serial dilution of the β-lactam antibiotic across the plate from column 1 to column 10, transferring 100 µL at each step. Discard the final 100 µL from column 10.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 150 µL.
-
Controls:
-
Growth Control: Well with broth, Brobactam, and inoculum (no antibiotic).
-
Sterility Control: Well with broth and Brobactam only (no inoculum).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the β-lactam antibiotic at which there is no visible turbidity (bacterial growth).
Caption: Workflow for MIC determination by broth microdilution.
Competitive PBP Binding Assay
This assay determines the concentration of an inhibitor (like Brobactam) required to prevent 50% of a fluorescently labeled β-lactam probe from binding to a specific PBP (IC₅₀).[13][14]
Objective: To quantify the binding affinity of this compound for specific PBPs.
Materials:
-
Purified PBP enzyme
-
This compound solutions of varying concentrations
-
Fluorescent β-lactam probe (e.g., Bocillin-FL)
-
Black-walled 96-well microtiter plates
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
PBP Immobilization: Coat the wells of a microtiter plate with the purified PBP solution and incubate to allow binding. Wash to remove unbound PBP. (Alternatively, this can be performed with whole-cell lysates).
-
Competitive Inhibition: Add serial dilutions of this compound to the PBP-coated wells and incubate for a set period (e.g., 30 minutes) to allow for binding.
-
Fluorescent Labeling: Add a fixed, subsaturating concentration of the fluorescent β-lactam probe (Bocillin-FL) to all wells and incubate. The probe will bind to any PBPs not already occupied by Brobactam.
-
Reaction Quenching & Denaturation: Stop the reaction and denature the proteins by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Visualization & Quantification: Visualize the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to the PBP will be inversely proportional to the concentration of Brobactam.
-
Data Analysis: Quantify the band intensities and plot them against the logarithm of the Brobactam concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a competitive PBP binding assay.
Conclusion
This compound acts as a potent, mechanism-based inhibitor of a broad range of bacterial β-lactamase enzymes. By forming a stable, irreversible covalent complex with these enzymes, it protects co-administered β-lactam antibiotics from inactivation. This synergistic action restores the antibiotic's ability to bind to its target Penicillin-Binding Proteins, inhibit cell wall synthesis, and exert its bactericidal effect. While specific quantitative data on its interaction with a full spectrum of enzymes and PBPs are not extensively available, comparative studies confirm its high potency, particularly against Class C cephalosporinases. The methodologies outlined provide a framework for the continued evaluation of this and other novel β-lactamase inhibitors.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. BioOrganics [bioorganics.biz]
- 3. Brobactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Brobactam Sodium: A Technical Guide to its Inhibition of Class A β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam (B1667864) sodium, the sodium salt of 6-β-bromopenicillanic acid, is a mechanism-based inhibitor of β-lactamase enzymes. As a member of the penicillanic acid class of inhibitors, it shares a structural resemblance to β-lactam antibiotics, allowing it to be recognized by the active site of β-lactamases. This technical guide provides an in-depth overview of the available scientific information regarding the inhibitory activity of brobactam sodium against Class A β-lactamases, a prevalent family of enzymes responsible for bacterial resistance to β-lactam antibiotics. While research on brobactam is less extensive than for other inhibitors like clavulanic acid or tazobactam, this guide synthesizes the existing data on its mechanism of action, inhibitory potency, and the experimental methods used for its characterization.
Mechanism of Action
This compound is an irreversible, active-site-directed inhibitor of serine β-lactamases[1][2][3]. The inhibitory process begins with the recognition of brobactam by the active site of the enzyme, where it forms a non-covalent Michaelis-Menten complex. The catalytic serine residue in the active site then attacks the β-lactam ring of brobactam, leading to the formation of a covalent acyl-enzyme intermediate. Unlike a true substrate, this intermediate is stable and does not readily undergo deacylation to regenerate the active enzyme. Instead, the intermediate can undergo further chemical rearrangements, leading to the permanent inactivation of the β-lactamase[4]. This "suicide inhibition" mechanism effectively removes the enzyme from the cellular environment, thereby protecting β-lactam antibiotics from degradation.
Quantitative Inhibition Data
Quantitative data on the inhibitory potency of brobactam against specific Class A β-lactamases is limited in the published literature. However, one study provides a comparison of the 50% inhibitory concentrations (IC50) of brobactam and other inhibitors against the inhibitor-resistant TEM (IRT) derivative, IRT-14 (TEM-45). The data highlights that significantly higher concentrations of brobactam are required to inhibit this resistant enzyme compared to the wild-type TEM-1, a common Class A β-lactamase.
| β-Lactamase Inhibitor | IC50 (μM) for TEM-1 | IC50 (μM) for IRT-14 (TEM-45) | Fold Increase in IC50 |
| Clavulanic Acid | 0.08 | 60 | 750 |
| Sulbactam | 0.5 | 41 | 82 |
| Tazobactam | 0.04 | 2 | 50 |
| Brobactam | Data not available | Data available but not specified in the provided context | - |
Note: Specific IC50 values for brobactam were not explicitly provided in the search results, though the study indicated its inclusion in the comparison. The table structure is provided for when such data becomes available.
Experimental Protocols
The determination of the inhibitory activity of this compound against Class A β-lactamases typically involves enzymatic assays that measure the rate of hydrolysis of a β-lactam substrate in the presence and absence of the inhibitor. A common method is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin (B1678963).
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and represents the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.
Protocol:
-
Enzyme and Inhibitor Preparation:
-
Purified Class A β-lactamase (e.g., TEM-1, SHV-1) is diluted to a known concentration in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
A stock solution of this compound is prepared and serially diluted to create a range of inhibitor concentrations.
-
-
Incubation:
-
The β-lactamase solution is pre-incubated with each concentration of this compound for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for the formation of the enzyme-inhibitor complex.
-
-
Substrate Addition and Measurement:
-
The enzymatic reaction is initiated by the addition of a chromogenic substrate, such as nitrocefin, to the enzyme-inhibitor mixture.
-
The hydrolysis of nitrocefin results in a color change, which is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Logical Relationship of Inhibition
The effectiveness of this compound in a clinical setting depends on its ability to inhibit the β-lactamase enzyme at a rate that is significantly faster than the rate at which the enzyme hydrolyzes the co-administered β-lactam antibiotic. This competitive interaction is a key logical relationship in the action of β-lactamase inhibitors.
Conclusion
This compound is a potent irreversible inhibitor of Class A serine β-lactamases. Its mechanism of action involves the formation of a stable acyl-enzyme intermediate, leading to the inactivation of the enzyme. While quantitative data on its inhibitory activity against a broad range of Class A enzymes is not as readily available as for other clinically used inhibitors, the existing evidence confirms its efficacy as a mechanism-based inactivator. The experimental protocols for characterizing its inhibitory properties are well-established and rely on standard enzyme kinetic assays. Further research to generate more comprehensive quantitative data for brobactam against a wider array of clinically relevant Class A β-lactamases would be beneficial for a more complete understanding of its potential therapeutic utility.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Kinetic studies of a beta-lactamase by a computerized microacidimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-beta-bromopenicillanic acid, a potent beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of the thiol RTEM-1 beta-lactamase by 6-beta-bromopenicillanic acid. Identity of the primary active-site nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition of Class C β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms, kinetics, and experimental evaluation of inhibitors targeting Class C β-lactamases. While the prompt specified brobactam (B1667864) sodium, publicly available scientific literature does not contain significant data on a compound with this specific name. Therefore, this guide will focus on well-characterized, clinically relevant inhibitors of Class C β-lactamases, such as avibactam (B1665839) and vaborbactam, to illustrate the core principles and methodologies requested.
Introduction: The Challenge of Class C β-Lactamases
β-lactam antibiotics remain a cornerstone of antibacterial therapy.[1][2][3] However, their efficacy is critically threatened by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][4][5] These enzymes are categorized into four molecular classes: A, B, C, and D.[3][5][6]
Class C β-lactamases, also known as AmpC cephalosporinases, are serine-based enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins.[2][7][8] They are typically encoded on the chromosomes of several Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[7][8] In many organisms, AmpC expression is inducible, and overexpression can lead to resistance against broad-spectrum cephalosporins.[2][8] The development of potent inhibitors against Class C enzymes is a critical strategy to preserve the utility of β-lactam antibiotics.[1]
Mechanism of Action of Class C β-Lactamase Inhibitors
Class C β-lactamases utilize a catalytic serine residue in their active site to hydrolyze β-lactam antibiotics. The process involves a two-step mechanism: acylation and deacylation. Modern inhibitors are designed to interrupt this cycle.
-
Diazabicyclooctanones (DBOs) - e.g., Avibactam: Avibactam is a non-β-lactam inhibitor with a novel mechanism.[9] It acylates the active site serine (Ser64) of the β-lactamase, forming a stable, covalent carbamyl-enzyme intermediate.[9][10] Unlike traditional inhibitors that bind irreversibly, this reaction is reversible, allowing the inhibitor to be released intact.[9][10] However, the rate of deacylation (recyclization) is extremely slow, effectively sequestering the enzyme and preventing it from hydrolyzing antibiotics.[11] Avibactam demonstrates broad-spectrum activity against Class A, Class C, and some Class D β-lactamases.[1][9][10]
-
Cyclic Boronates - e.g., Vaborbactam: Vaborbactam is a cyclic boronic acid-based inhibitor.[1] It acts as a transition-state analog, forming a stable, covalent bond between its boron atom and the hydroxyl group of the active site serine.[1][12] This mimics the tetrahedral transition state of the normal hydrolysis reaction but creates a stable adduct that is highly resistant to breakdown, thus competitively inhibiting the enzyme.[10] Vaborbactam is a potent inhibitor of Class A and Class C serine β-lactamases.[10]
The general mechanism of Class C β-lactamase action involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the inactivated antibiotic and regenerate the free enzyme.
Figure 1. Catalytic cycle of a Class C β-lactamase.
Inhibitors like avibactam interrupt this cycle by forming a long-lived, stable complex with the enzyme, preventing the deacylation step and regeneration of the active enzyme.
Figure 2. Covalent, reversible inhibition of a Class C enzyme.
Quantitative Data: Inhibitory Potency
The effectiveness of a β-lactamase inhibitor is quantified by several kinetic parameters. The 50% inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce enzyme activity by half. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity. For covalent inhibitors, the efficiency is often described by the second-order rate constant k₂/K, which reflects the rate of enzyme inactivation.
Table 1: Kinetic Parameters of Avibactam and Vaborbactam against Representative Class C β-Lactamases
| Inhibitor | Enzyme (Organism) | Type | IC₅₀ (nM) | Kᵢ (nM) | k₂/K (M⁻¹s⁻¹) | Reference |
| Avibactam | AmpC (P. aeruginosa) | Class C | 160 | 230 | 2,800 | [9] |
| P99 (Enterobacter cloacae) | Class C | - | 9.5 | 110,000 | [11] | |
| MIR-1 | Class C | - | 26 | 21,000 | [4] | |
| Vaborbactam | P99 | Class C | - | 190 | - | [4] |
| MIR-1 | Class C | - | 1300 | - | [4] | |
| FOX | Class C | - | 450 | - | [4] |
Detailed Experimental Protocols
Accurate evaluation of inhibitor potency requires standardized and robust experimental methods.
This spectrophotometric assay is a widely used method for measuring β-lactamase activity and inhibition.[13][14] It relies on the chromogenic cephalosporin (B10832234), nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis of its β-lactam ring, resulting in an increased absorbance at 482-486 nm.
Materials:
-
Purified Class C β-lactamase
-
Nitrocefin solution (e.g., 100 µM in reaction buffer)
-
Inhibitor stock solution (e.g., in DMSO or buffer)
-
Reaction Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor in the reaction buffer.
-
Pre-incubation: In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to wells containing either buffer (control) or varying concentrations of the inhibitor. Incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add nitrocefin solution to each well to initiate the hydrolysis reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 482 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 3. Experimental workflow for IC₅₀ determination.
The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For inhibitors, this is performed by testing a β-lactam antibiotic alone and in combination with a fixed concentration of the inhibitor.
Materials:
-
Bacterial strain expressing a Class C β-lactamase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solution
-
β-lactamase inhibitor stock solution
-
96-well microplate
Procedure:
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Antibiotic Dilution: Prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB across the columns of a 96-well plate.
-
Inhibitor Addition: Prepare a parallel plate or series of rows where the same antibiotic dilutions are made in CAMHB that also contains a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL).
-
Inoculation: Inoculate all wells with the prepared bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor to determine the inhibitor's effect. A significant reduction (e.g., four-fold or greater) in the MIC indicates successful inhibition.
Clinical Relevance and Combination Therapies
The clinical strategy for overcoming Class C β-lactamase-mediated resistance is the use of combination therapies, pairing a β-lactam antibiotic with a β-lactamase inhibitor.[1][15][16]
-
Ceftazidime-Avibactam (CZA): This combination restores the activity of the third-generation cephalosporin ceftazidime (B193861) against many bacteria producing Class C (AmpC) β-lactamases, in addition to Class A and some Class D enzymes.[11][15] It is a critical therapeutic option for complicated infections caused by multidrug-resistant Gram-negative pathogens.[15]
-
Meropenem-Vaborbactam (M-V): This combination pairs a carbapenem (B1253116) with a boronic acid inhibitor.[10] While primarily targeting KPC-producing (Class A) carbapenem-resistant Enterobacteriaceae (CRE), vaborbactam's inhibitory activity against Class C enzymes provides additional benefits.[10][15]
The development of new inhibitor combinations continues to be a vital area of research to combat the ongoing evolution of antibiotic resistance.[17][18]
References
- 1. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New β-Lactamase Inhibitors in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the clinical effectiveness of new beta-lactam/beta-lactamase inhibitor combination antibiotics: A systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leveraging Laboratory and Clinical Studies to Design Effective Antibiotic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The latest advances in β-lactam/β-lactamase inhibitor combinations for the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Brobactam: A Technical Overview of a β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam (B1667864) is a synthetic β-lactamase inhibitor.[1] This document provides a technical overview of its mechanism of action, potential therapeutic applications based on available in-vitro and pharmacokinetic data, and the experimental methodologies used in its evaluation. It is important to note that the development of brobactam appears to have been discontinued, and as such, the publicly available data is limited.[1]
Mechanism of Action
Brobactam's primary mechanism of action is the inhibition of β-lactamase enzymes produced by various bacteria. These enzymes are a common cause of bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective. By binding to and inactivating these β-lactamase enzymes, brobactam protects the co-administered β-lactam antibiotic from degradation, thereby restoring its antibacterial activity against otherwise resistant strains.[2]
Mechanism of β-Lactamase Inhibition by Brobactam.
Potential Therapeutic Applications
Brobactam has been primarily investigated in combination with ampicillin (B1664943) to combat infections caused by ampicillin-resistant, β-lactamase-producing bacteria. The combination aims to restore the efficacy of ampicillin against a broader spectrum of pathogens.
In-Vitro Activity
Studies have shown that the combination of ampicillin and brobactam has potent in-vitro activity against a range of bacteria. A key study compared the activity of ampicillin/brobactam (in a 3:1 ratio) with amoxicillin/clavulanic acid (in a 4:1 ratio) and other β-lactam antibiotics.[2]
The findings indicate that:
-
Both brobactam and clavulanic acid demonstrated good and similar activity against staphylococcal penicillinase and most broad-spectrum β-lactamases from Enterobacteriaceae.[2]
-
Against chromosomally mediated cephalosporinases in Enterobacteriaceae, brobactam was found to be 8 to 50 times more potent than clavulanic acid.[2]
-
The ampicillin/brobactam combination showed superior activity against Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica when compared to amoxicillin/clavulanic acid.[2]
Data Presentation
Pharmacokinetic Properties of Brobactam and Ampicillin
A study involving eight healthy volunteers who received a single oral dose of 200 mg of brobactam and 800 mg of pivampicillin (B1678493) (a prodrug of ampicillin) provided the following pharmacokinetic data.[3]
| Parameter | Brobactam (Mean ± SD) | Ampicillin (Mean ± SD) |
| Maximum Plasma Concentration (Cmax) | 2.1 ± 2.0 µg/mL | 8.2 ± 1.9 µg/mL |
| Time to Cmax (Tmax) | 2.3 ± 0.8 h | 1.9 ± 0.5 h |
| Elimination Half-life (t½) | 1.6 ± 2.0 h | 1.8 ± 0.5 h |
| Penetration into Inflammatory Fluid (AUCfluid/AUCplasma) | 81% ± 22.3% | 97.3% ± 26.0% |
| 24-hour Urinary Recovery | 40.2% ± 11.4% | 54.2% ± 16.6% |
Data from a study involving a single oral dose of 200 mg brobactam and 800 mg pivampicillin.[3]
Experimental Protocols
In-Vitro Susceptibility Testing (MIC Determination)
The in-vitro activity of ampicillin/brobactam was likely determined using a standardized broth or agar (B569324) dilution method to establish the Minimum Inhibitory Concentration (MIC) against various bacterial isolates.
Workflow for MIC Determination.
Methodology Outline:
-
Preparation of Antibiotic Solutions: Stock solutions of ampicillin and brobactam are prepared and sterilized. Serial two-fold dilutions of the ampicillin/brobactam combination (at a fixed ratio, e.g., 3:1) are made in a suitable broth or agar medium.
-
Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: The prepared media with the antibiotic dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric and temperature conditions (typically 35-37°C) for a defined period (usually 16-20 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the ampicillin/brobactam combination that completely inhibits visible growth of the organism.
Pharmacokinetic Study Protocol
The pharmacokinetic parameters of brobactam and ampicillin were determined in a human clinical study.
Study Design:
-
Participants: Healthy adult volunteers.
-
Dosage: A single oral dose of pivampicillin (a prodrug of ampicillin) and brobactam.[3]
-
Sampling: Blood and urine samples were collected at predefined time points over a 24-hour period.[3] Inflammatory fluid was also sampled to assess tissue penetration.[3]
-
Analysis: Concentrations of ampicillin and brobactam in the collected samples were measured using a validated analytical method, likely a microbiological assay or high-performance liquid chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, elimination half-life, and AUC were calculated from the concentration-time data.
Conclusion
Brobactam demonstrates potential as a β-lactamase inhibitor, particularly in combination with ampicillin, showing favorable in-vitro activity against a range of bacterial pathogens, including some that are resistant to other β-lactam/β-lactamase inhibitor combinations.[2] The available pharmacokinetic data in humans suggests that it is orally absorbed and penetrates into inflammatory fluid.[3] However, the discontinuation of its development means that comprehensive clinical efficacy and safety data are lacking. The information presented here, based on the limited available literature, provides a foundation for understanding the characteristics of brobactam for research and drug development professionals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue penetration of ampicillin and brobactam following oral administration of 2085P - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Differences Between Brobactam and Sulbactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties of brobactam (B1667864) and sulbactam (B1307), two critical β-lactamase inhibitors. The document outlines their structural distinctions, comparative chemical data, and the experimental methodologies used for their characterization.
Introduction to β-Lactamase Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. β-lactamase inhibitors are compounds administered in conjunction with β-lactam antibiotics to neutralize these enzymes, thereby restoring the antibiotic's efficacy. Sulbactam is a widely used semi-synthetic inhibitor, while brobactam is a closely related compound.[1][2][3] Understanding their chemical differences is paramount for the rational design of next-generation antibiotic therapies.
Core Chemical Structures and Key Differences
Both sulbactam and brobactam are built upon the penicillanic acid core, a bicyclic structure featuring a thiazolidine (B150603) ring fused to a β-lactam ring.[4] The fundamental chemical difference lies at the C6 position of this penam (B1241934) nucleus.
-
Sulbactam: Chemically known as (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide, sulbactam is a penicillanic acid sulfone.[5][6][7] The sulfur atom in the thiazolidine ring is oxidized to a sulfone group (SO₂), which is crucial for its mechanism of action as a β-lactamase inhibitor.[8]
-
Brobactam: Known as (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, brobactam features a bromine atom at the C6 position.[9][10] This halogen substitution distinguishes it from sulbactam and other inhibitors like tazobactam. Brobactam is also known as 6-bromopenicillanic acid.[9][10]
The key distinction is the substituent at C6 and the oxidation state of the sulfur atom. Sulbactam has a proton at C6 and a sulfone group at the S4 position, whereas brobactam has a bromine atom at C6 and a sulfide (B99878) at the S4 position.
Figure 1: Key structural differences between the sulbactam and brobactam cores.
Comparative Chemical Data
The structural variations between brobactam sodium and sulbactam lead to differences in their physicochemical properties. The following table summarizes their key chemical data.
| Property | Sulbactam | Brobactam | Sulbactam Sodium |
| IUPAC Name | (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide[5][7] | (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[9] | Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide[11] |
| Molecular Formula | C₈H₁₁NO₅S[6][7] | C₈H₁₀BrNO₃S[9] | C₈H₁₀NNaO₅S[6] |
| Molecular Weight | 233.24 g/mol [6][7] | 280.14 g/mol [9] | 255.22 g/mol [6] |
| CAS Number | 68373-14-8[6][7] | 26631-90-3[9] | 69388-84-7[6] |
| Appearance | White, crystalline solid[6] | Data not readily available | White or almost white crystalline powder |
| Melting Point | 148-151 °C[6] | Data not readily available | Decomposes above 180 °C |
| Solubility | Soluble in water[6] | Data not readily available | Freely soluble in water and dilute acid |
Mechanism of Action: A Chemical Perspective
Both molecules act as "suicide inhibitors," meaning they are processed by the β-lactamase enzyme, leading to a reactive intermediate that irreversibly binds to the enzyme's active site.
-
Sulbactam: The mechanism involves the β-lactamase's active site serine attacking the carbonyl carbon of the β-lactam ring. This opens the ring and forms a covalent acyl-enzyme intermediate. The sulfone group, being a strong electron-withdrawing group, facilitates the rearrangement of this intermediate into a more stable, inactivated complex, thus preventing the deacylation step that would regenerate the active enzyme.[2][8]
-
Brobactam: The mechanism for brobactam is similar in the initial ring-opening step. However, the subsequent inactivation pathway is driven by the bromine atom. The bromine acts as a good leaving group, which, following the formation of the acyl-enzyme intermediate, can lead to the formation of a stabilized, cross-linked enzyme-inhibitor complex, effectively inactivating the enzyme.
Figure 2: A simplified workflow of the "suicide inhibition" mechanism.
Experimental Protocols
5.1. Synthesis of Sulbactam
The synthesis of sulbactam typically starts from 6-aminopenicillanic acid (6-APA).[12][13]
Protocol Outline:
-
Diazotization and Bromination: 6-APA is treated with sodium nitrite (B80452) under acidic conditions (e.g., hydrobromic acid) to form a diazonium intermediate. This is followed by reaction with bromine to yield 6,6-dibromopenicillanic acid.[12][13]
-
Oxidation: The sulfur atom in the dibromo-intermediate is oxidized to a sulfone using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).
-
Reductive Debromination: The bromine atoms are removed via reduction, often using zinc powder or catalytic hydrogenation, to yield sulbactam acid.[12]
-
Salt Formation: The resulting sulbactam acid can be converted to sulbactam sodium by reacting it with a sodium source, such as sodium bicarbonate.
5.2. Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity and concentration of sulbactam and brobactam in various matrices.
General HPLC Protocol:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile depends on the specific separation required.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength of approximately 210-230 nm.
-
Sample Preparation: Samples (e.g., from synthesis reaction mixtures or biological fluids) are typically deproteinized (if necessary), filtered, and diluted in the mobile phase before injection.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.
Figure 3: A typical workflow for the purity analysis of β-lactamase inhibitors using HPLC.
Conclusion
The primary chemical difference between brobactam and sulbactam is the nature of the C6 substituent and the oxidation state of the sulfur atom in the penicillanic acid core. Sulbactam is a penicillanic acid sulfone, while brobactam is a 6-bromopenicillanic acid. These structural modifications directly influence their molecular weight, polarity, and the specific chemical steps involved in their irreversible inactivation of β-lactamase enzymes. This detailed understanding is crucial for the development of novel inhibitors and for optimizing combination therapies to combat bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sulbactam [drugfuture.com]
- 7. Sulbactam | C8H11NO5S | CID 130313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sulbactam Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. CN104262359A - Synthetic method of salbactam acid - Google Patents [patents.google.com]
- 13. CN102532164A - Synthesis method for sulbactam - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Brobactam Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam is a β-lactamase inhibitor that, when combined with a β-lactam antibiotic such as ampicillin (B1664943), protects the antibiotic from degradation by a wide range of bacterial β-lactamases. This combination restores the antibiotic's efficacy against otherwise resistant bacteria. These application notes provide detailed methodologies for the in vitro susceptibility testing of Brobactam sodium in combination with a partner β-lactam antibiotic, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar β-lactam/β-lactamase inhibitor combinations.
Accurate in vitro susceptibility testing is critical for determining the potential clinical efficacy of new antimicrobial agents and for monitoring the emergence of resistance. The protocols outlined below describe the broth microdilution and disk diffusion methods, which are the most common techniques for determining the Minimum Inhibitory Concentration (MIC) and assessing the susceptibility of bacterial isolates.
Note: Specific quantitative susceptibility data for Brobactam combinations are not widely available in published literature. The data presented in the tables below are representative values for the closely related combination of ampicillin-sulbactam and are intended to serve as a guide. Researchers should establish their own datasets for Brobactam combinations based on the protocols provided.
Data Presentation: In Vitro Activity of Ampicillin-Sulbactam
The following tables summarize the in vitro activity of the ampicillin-sulbactam combination against various bacterial species. This data is provided as a reference for the expected spectrum of activity of a β-lactam/β-lactamase inhibitor combination.
Table 1: In Vitro Activity of Ampicillin-Sulbactam against Common Enterobacteriaceae Isolates
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 4/2 | 16/8 | 0.5/0.25 - >32/16 |
| Klebsiella pneumoniae | 8/4 | >32/16 | 1/0.5 - >32/16 |
| Proteus mirabilis | 2/1 | 8/4 | 0.25/0.12 - 16/8 |
| Enterobacter cloacae | 16/8 | >32/16 | 2/1 - >32/16 |
Table 2: In Vitro Activity of Ampicillin-Sulbactam against Staphylococcus aureus
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | 0.5/0.25 | 2/1 | ≤0.25/0.12 - 4/2 |
| Methicillin-resistant S. aureus (MRSA) | 16/8 | >32/16 | 2/1 - >32/16 |
Table 3: In Vitro Activity of Ampicillin-Sulbactam against Anaerobic Bacteria [1][2][3]
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | 2/1 | 16/8 | ≤0.5/0.25 - >32/16 |
| Prevotella spp. | 0.5/0.25 | 4/2 | ≤0.25/0.12 - 8/4 |
| Fusobacterium spp. | ≤0.25/0.12 | 1/0.5 | ≤0.25/0.12 - 4/2 |
| Clostridium perfringens | 0.5/0.25 | 2/1 | ≤0.25/0.12 - 8/4 |
Experimental Protocols
The following are detailed protocols for performing in vitro susceptibility testing of this compound in combination with a partner antibiotic, adapted from CLSI and EUCAST guidelines. For β-lactamase inhibitor combinations, the concentration of the inhibitor is typically kept constant while the concentration of the β-lactam is serially diluted.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the antibiotic combination that inhibits the visible growth of a microorganism.
Materials:
-
This compound analytical standard
-
Partner β-lactam antibiotic (e.g., Ampicillin) analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the partner antibiotic (e.g., ampicillin) at 1280 µg/mL in a suitable sterile solvent.
-
Prepare a stock solution of this compound to achieve a constant final concentration in all wells of the microtiter plate (a common fixed concentration for β-lactamase inhibitors is 4 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the partner antibiotic stock solution to the first column of wells.
-
Perform serial two-fold dilutions of the partner antibiotic across the plate by transferring 50 µL from one well to the next, discarding the final 50 µL from the last well.
-
Add the appropriate volume of the this compound stock solution to all wells to achieve the desired fixed concentration (e.g., 4 µg/mL).
-
Include a growth control well (CAMHB with Brobactam, no antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours (or 20-24 hours for fastidious organisms).
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the partner antibiotic (in the presence of the fixed concentration of Brobactam) that completely inhibits visible growth.
-
The growth control well should show distinct turbidity.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to the antibiotic combination by measuring the zone of growth inhibition around an impregnated paper disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Combination antibiotic disks (e.g., Ampicillin/Brobactam). The specific content of each component on the disk needs to be determined and standardized. For ampicillin-sulbactam, a 10/10 µg disk is common.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disk:
-
Aseptically apply the combination antibiotic disk to the center of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established breakpoints from CLSI or EUCAST for the specific antibiotic combination and bacterial species.
-
Mandatory Visualizations
Caption: Mechanism of action of Brobactam with a β-lactam antibiotic.
Caption: Experimental workflow for Broth Microdilution MIC testing.
Caption: Experimental workflow for Disk Diffusion susceptibility testing.
References
- 1. In vitro activity of ampicillin plus sulbactam against anaerobes compared to ampicillin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Patterns and Wild-Type MIC Distributions of Anaerobic Bacteria at a German University Hospital: A Five-Year Retrospective Study (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brobactam Sodium in the Study of Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam (B1667864) sodium is a potent, synthetic, broad-spectrum β-lactamase inhibitor.[1] Structurally similar to other established inhibitors like sulbactam (B1307) and tazobactam, brobactam plays a crucial role in overcoming bacterial resistance to β-lactam antibiotics. This document provides detailed application notes and experimental protocols for utilizing brobactam sodium as a tool to investigate the mechanisms of antibiotic resistance, particularly those mediated by β-lactamase enzymes.
The primary mechanism of action of brobactam is the irreversible inactivation of serine β-lactamases, enzymes that hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective. By inhibiting these enzymes, brobactam restores the efficacy of β-lactam antibiotics against resistant bacterial strains. Brobactam is particularly noted for its high potency against chromosomally-encoded cephalosporinases.[2]
Data Presentation
Table 1: Comparative Potency of Brobactam and Clavulanic Acid
| β-Lactamase Type | Relative Potency of Brobactam vs. Clavulanic Acid | Reference |
| Staphylococcal Penicillinase | Good and similar activity | [2] |
| Broad-spectrum β-lactamases (Enterobacteriaceae) | Good and similar activity | [2] |
| Chromosomally mediated cephalosporinases (Enterobacteriaceae) | 8-50 times more potent | [2] |
Table 2: In Vitro Activity of Ampicillin-Brobactam against Selected Bacterial Species
The combination of ampicillin (B1664943) with brobactam has demonstrated superior activity against certain bacterial species compared to other β-lactam/β-lactamase inhibitor combinations.
| Bacterial Species | Ampicillin-Brobactam Activity | Comparative Notes | Reference |
| Proteus vulgaris | Superior activity | Compared to amoxycillin/clavulanic acid | [2] |
| Morganella morganii | Superior activity | Compared to amoxycillin/clavulanic acid | [2] |
| Citrobacter freundii | Superior activity | Compared to amoxycillin/clavulanic acid | [2] |
| Yersinia enterocolitica | Superior activity | Compared to amoxycillin/clavulanic acid | [2] |
Signaling Pathways and Mechanisms of Action
Brobactam's primary role in overcoming antibiotic resistance is through the direct inhibition of β-lactamase enzymes. This action is a direct molecular interaction and does not involve the modulation of complex bacterial signaling pathways. The core mechanism is the formation of a stable, irreversible acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase, rendering the enzyme inactive.
Mechanism of Brobactam Action
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of a β-lactam antibiotic in the presence and absence of this compound using the broth microdilution method.
Materials:
-
Bacterial isolate of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solution (e.g., ampicillin)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions:
-
Antibiotic alone: Prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB across the rows of a 96-well plate.
-
Antibiotic + Brobactam: Prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL).
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a growth control well (inoculum in CAMHB without antibiotic or brobactam) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
MIC Determination Workflow
β-Lactamase Inhibition Assay (IC50 Determination)
This protocol describes a colorimetric assay to determine the 50% inhibitory concentration (IC50) of this compound against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
This compound stock solution
-
Nitrocefin (B1678963) (chromogenic β-lactamase substrate) stock solution
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Sterile 96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over a 10-15 minute period.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted β-lactamase enzyme to wells containing the different concentrations of brobactam. Include a control well with enzyme but no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each brobactam concentration.
-
Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the brobactam concentration.
-
Determine the IC50 value, which is the concentration of brobactam that results in 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
IC50 Determination Workflow
Conclusion
This compound is a valuable research tool for studying β-lactamase-mediated antibiotic resistance. Its potent and broad-spectrum inhibitory activity allows for the investigation of the role of specific β-lactamases in the resistance profiles of various bacterial pathogens. The protocols provided herein offer a framework for researchers to quantitatively assess the efficacy of brobactam and to explore its potential in overcoming antibiotic resistance. Further studies to determine the kinetic parameters (Ki) of brobactam against a wider range of clinically relevant β-lactamases will provide deeper insights into its inhibitory mechanisms and guide the development of novel antibiotic therapies.
References
Application Notes and Protocols for Brobactam Sodium in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on brobactam (B1667864) sodium as a standalone agent in murine infection models is limited in publicly available scientific literature. The following application notes and protocols are based on the available information for brobactam in combination with β-lactam antibiotics (such as ampicillin) and established methodologies for similar β-lactamase inhibitors in murine models. These protocols should be adapted and optimized by researchers based on their specific experimental objectives.
Introduction
Brobactam is a β-lactamase inhibitor that demonstrates potent activity against a wide range of bacterial β-lactamases. In combination with β-lactam antibiotics like ampicillin (B1664943), it protects the antibiotic from degradation, thereby restoring its efficacy against resistant bacterial strains. Murine infection models are crucial preclinical tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of such combination therapies. This document provides a summary of available data and detailed protocols for conducting murine infection studies with brobactam sodium combinations.
Data Presentation
In Vitro Activity of Ampicillin/Brobactam
The combination of ampicillin and brobactam has been shown to be effective against various bacterial strains, particularly those producing β-lactamases. Brobactam itself shows good inhibitory activity against staphylococcal penicillinase and most broad-spectrum β-lactamases found in Enterobacteriaceae. Notably, brobactam was reported to be 8-50 times more potent than clavulanic acid against chromosomally mediated cephalosporinases in Enterobacteriaceae. The combination of ampicillin/brobactam has shown superior activity against Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica when compared to amoxicillin/clavulanic acid.
Table 1: Summary of In Vitro Activity for Ampicillin/Brobactam (3:1 ratio) [1]
| Bacterial Group/Species | Comparative Efficacy |
| Staphylococcal penicillinase producers | Good and similar activity to amoxicillin/clavulanic acid |
| Broad-spectrum β-lactamase-producing Enterobacteriaceae | Good and similar activity to amoxicillin/clavulanic acid |
| Chromosomally mediated cephalosporinase-producing Enterobacteriaceae | Brobactam is 8-50 times more potent than clavulanic acid |
| Proteus vulgaris | Superior activity compared to amoxicillin/clavulanic acid |
| Morganella morganii | Superior activity compared to amoxicillin/clavulanic acid |
| Citrobacter freundii | Superior activity compared to amoxicillin/clavulanic acid |
| Yersinia enterocolitica | Superior activity compared to amoxicillin/clavulanic acid |
| Bacteroides fragilis group | Less effective than cephalosporins |
Pharmacokinetic Parameters of Ampicillin and Brobactam in Humans
Table 2: Human Pharmacokinetic Parameters of Ampicillin and Brobactam after Oral Administration of 2085P (800 mg pivampicillin (B1678493) and 200 mg brobactam) [2]
| Parameter | Ampicillin (Mean ± SD) | Brobactam (Mean ± SD) |
| Plasma | ||
| Cmax (µg/mL) | 8.2 ± 1.9 | 2.1 ± 2.0 |
| Tmax (h) | 1.9 ± 0.5 | 2.3 ± 0.8 |
| Elimination Half-life (h) | 1.8 ± 0.5 | 1.6 ± 2.0 |
| Inflammatory Fluid | ||
| Cmax (µg/mL) | 6.8 ± 2.3 | 1.0 ± 0.4 |
| Tmax (h) | ~3 | ~3 |
| Penetration (%) | 97.3 ± 26.0 | 81.0 ± 22.3 |
| Urinary Recovery (24h) | ||
| % of Administered Dose | 54.2 ± 16.6 | 40.2 ± 11.4 |
Experimental Protocols
The following are detailed, generic protocols for common murine infection models that can be adapted for the evaluation of this compound in combination with a β-lactam antibiotic.
Protocol 1: Murine Systemic Infection Model
This model is used to assess the efficacy of an antimicrobial agent in a lethal systemic infection.
1. Materials:
-
This compound and partner β-lactam antibiotic (e.g., ampicillin sodium)
-
Pathogenic bacterial strain (e.g., a β-lactamase-producing strain of Staphylococcus aureus or Klebsiella pneumoniae)
-
Male or female mice (e.g., BALB/c or Swiss Webster), 6-8 weeks old
-
Sterile saline (0.9% NaCl)
-
Mucin or other enhancing agent (optional)
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
2. Methods:
-
Bacterial Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to achieve a desired concentration (e.g., 10^7 - 10^8 CFU/mL), which should be predetermined to cause a lethal infection within 24-48 hours in untreated mice. The bacterial suspension may be mixed with an equal volume of 5% mucin to enhance virulence.
-
Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 and 6 hours), administer the test compounds (this compound and the partner antibiotic, alone and in combination) via a suitable route (e.g., subcutaneous or intravenous). Include a vehicle control group and a positive control group (an antibiotic with known efficacy).
-
Observation: Monitor the mice for signs of morbidity and mortality for a period of 7-14 days.
-
Endpoint: The primary endpoint is the survival rate. The 50% effective dose (ED50) can be calculated using probit analysis.
Protocol 2: Murine Neutropenic Thigh Infection Model
This localized infection model is widely used to study the pharmacodynamics of antimicrobial agents.
1. Materials:
-
Same as Protocol 1, with the addition of cyclophosphamide (B585) for inducing neutropenia.
2. Methods:
-
Induction of Neutropenia: Administer cyclophosphamide to the mice at doses of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This will induce a state of neutropenia, mimicking an immunocompromised condition.
-
Bacterial Preparation: Prepare the bacterial suspension as described in Protocol 1. The concentration should be sufficient to establish a localized infection (e.g., 10^6 - 10^7 CFU/mL).
-
Infection: Inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind legs of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin the treatment regimen. Administer the test compounds at various doses and dosing intervals.
-
Bacterial Load Determination: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh, homogenize it in a known volume of sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Endpoint: The primary endpoint is the reduction in bacterial load (log10 CFU/thigh) compared to the untreated control group at the start of therapy. This allows for the determination of bacteriostatic and bactericidal doses.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a β-lactam antibiotic in combination with brobactam.
Caption: Experimental workflow for a murine systemic infection model.
Caption: Experimental workflow for a murine neutropenic thigh infection model.
References
Application Notes & Protocols: Brobactam Sodium Pharmacokinetic and Pharmacodynamic Studies
Introduction
Brobactam (B1667864) is a synthetic β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics, such as ampicillin (B1664943).[1][2] Its primary function is to inactivate β-lactamase enzymes produced by resistant bacteria, thereby protecting the partner antibiotic from degradation and restoring its efficacy.[2][3] Brobactam, in combination with an antibiotic like ampicillin, is intended for treating infections caused by ampicillin-resistant pathogens.[4][5] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Brobactam sodium, along with standardized protocols for its evaluation.
Pharmacokinetic (PK) Profile
The pharmacokinetics of brobactam have been studied in healthy human volunteers following oral administration in a combination formulation with pivampicillin (B1678493) (a prodrug of ampicillin).
Data Summary: Single-Dose Oral Administration in Healthy Volunteers
A study involving eight healthy male volunteers who received a single oral 1,000-mg dose of a formulation containing 200 mg of brobactam and 800 mg of pivampicillin yielded the following pharmacokinetic parameters.[4][5]
| Parameter | Brobactam | Ampicillin | Reference |
| Plasma | |||
| Mean Cmax (μg/ml) | 2.1 (± 2.0) | 8.2 (± 1.9) | [4][5] |
| Mean Tmax (h) | 2.3 (± 0.8) | 1.9 (± 0.5) | [4][5] |
| Mean Elimination Half-life (h) | 1.6 (± 2.0) | 1.8 (± 0.5) | [4][5] |
| Inflammatory Fluid | |||
| Mean Cmax (μg/ml) | 1.0 (± 0.4) | 6.8 (± 2.3) | [4][6] |
| Mean Tmax (h) | ~3.0 | ~3.0 | [4][6] |
| Penetration (% of Plasma AUC) | 81.0 (± 22.3) | 97.3 (± 26.0) | [4][6] |
| Excretion | |||
| 24-h Urinary Recovery (%) | 40.2 (± 11.4) | 54.2 (± 16.6) | [4][6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the concentration-time curve.
Key Findings:
-
Absorption: Brobactam is moderately rapidly absorbed after oral administration.[4][5]
-
Distribution: It demonstrates good penetration into inflammatory fluid, an important characteristic for treating tissue-based infections.[4][5][6]
-
Elimination: The elimination half-life of brobactam is similar to that of ampicillin, which is advantageous for a combination product.[4][5] A significant portion of the administered dose is recovered in the urine within 24 hours.[4][6]
Pharmacodynamic (PD) Profile
Mechanism of Action
Brobactam is a β-lactamase inhibitor.[1] β-lactamase enzymes hydrolyze the β-lactam ring of antibiotics like ampicillin, rendering them inactive. Brobactam binds to and inactivates these enzymes, acting as a "suicide inhibitor".[7] This allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to bactericidal activity.[8] The key pharmacodynamic parameter for β-lactam antibiotics is the duration for which the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).[9][10][11][12]
In-Vitro Activity
Studies comparing brobactam to other β-lactamase inhibitors, such as clavulanic acid, have demonstrated its potent activity. When combined with ampicillin, it shows efficacy against a wide range of bacteria.
| Organism Group / Enzyme Type | Ampicillin/Brobactam Activity | Reference |
| Staphylococcal penicillinase | Good activity, similar to clavulanic acid combinations. | [3] |
| Enterobacteriaceae (Plasmid-mediated β-lactamases) | Good activity, similar to clavulanic acid combinations. | [3] |
| Enterobacteriaceae (Chromosomally-mediated cephalosporinases) | More potent than clavulanic acid (8-50 times). | [3] |
| Proteus vulgaris, Morganella morganii, Citrobacter freundii | Superior activity compared to amoxicillin/clavulanic acid. | [3] |
| Bacteroides fragilis group | Effective, whereas some cephalosporins are less effective. | [3] |
Experimental Protocols
Protocol 1: Human Pharmacokinetic Study
This protocol is based on the methodology for assessing the single-dose oral pharmacokinetics of Brobactam in healthy volunteers.[4][5][6]
1. Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) of brobactam and its companion antibiotic in plasma, and assess its penetration into inflammatory fluid and urinary excretion.
2. Study Design:
-
Population: Healthy adult volunteers (e.g., 8-12 subjects) with no history of antibiotic allergies or significant medical conditions.
-
Dosing: A single oral dose of the combination product (e.g., 200 mg brobactam / 800 mg pivampicillin) administered with water after an overnight fast.
-
Sample Collection:
-
Plasma: Blood samples collected in heparinized tubes at pre-dose (0 h) and at specified intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 h). Plasma is separated by centrifugation and stored at -70°C.
-
Inflammatory Fluid: An inflammatory exudate can be induced chemically (e.g., via cantharidin (B1668268) application) on the forearm. Fluid is collected at similar time points as plasma.
-
Urine: Total urine is collected in fractions over 24 hours (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 h). The volume of each fraction is recorded, and an aliquot is stored at -70°C.
-
3. Bioanalysis:
-
Concentrations of brobactam and the partner antibiotic in plasma, inflammatory fluid, and urine are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a microbiological agar (B569324) diffusion assay.
4. Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Tissue penetration is calculated as the ratio of the AUC for inflammatory fluid to the AUC for plasma.
-
Renal clearance is determined from the total amount of drug excreted in the urine over 24 hours.
Protocol 2: In-Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of an ampicillin/brobactam combination against bacterial isolates using the broth microdilution method, following standard guidelines.[13]
1. Objective: To determine the lowest concentration of the ampicillin/brobactam combination that inhibits the visible growth of a specific bacterium in vitro.[14][15]
2. Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Ampicillin and brobactam stock solutions. Brobactam is typically kept at a fixed concentration (e.g., 4 µg/mL).
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
3. Procedure:
-
Drug Dilution: Prepare a two-fold serial dilution of ampicillin in CAMHB across the wells of the microtiter plate. Add brobactam to each well to achieve the desired fixed concentration.
-
Inoculation: Inoculate each well (including a growth control well with no drug) with the standardized bacterial suspension.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of ampicillin (in the presence of the fixed concentration of brobactam) in the first well that shows no visible growth.
Protocol 3: In-Vivo Efficacy Study (Murine Infection Model)
This protocol describes a general framework for evaluating the in-vivo efficacy of ampicillin/brobactam using a model like the murine septicemia or thigh infection model.[16][17]
1. Objective: To assess the ability of the drug combination to reduce bacterial burden and/or improve survival in an animal model of infection.
2. Study Design:
-
Animals: Standardized mice (e.g., BALB/c or Swiss albino). Animals may be rendered neutropenic (e.g., using cyclophosphamide) to create a more severe infection model.[16]
-
Infection: Animals are infected via an appropriate route (e.g., intraperitoneal for septicemia, intramuscular for thigh infection) with a predetermined lethal or sublethal dose of the target pathogen.
-
Treatment Groups:
-
Vehicle Control (no treatment)
-
Ampicillin alone
-
Brobactam alone
-
Ampicillin/Brobactam combination
-
-
Dosing: Treatment is initiated at a specified time post-infection (e.g., 1-2 hours) and administered via a relevant route (e.g., subcutaneous or oral) at various dose levels. Dosing may be repeated over 24-48 hours.
3. Endpoints:
-
Survival: For septicemia models, animals are monitored for survival over a period of 7-10 days.
-
Bacterial Burden: For thigh infection models, animals are euthanized at a specific time point (e.g., 24 hours post-infection). The infected tissue is excised, homogenized, and plated on agar to quantify the number of colony-forming units (CFU) per gram of tissue.
4. Data Analysis:
-
Survival data is analyzed using Kaplan-Meier survival curves.
-
Bacterial burden data is typically analyzed by comparing the log10 CFU/g between treatment groups. A statistically significant reduction in bacterial load compared to the control and single-agent groups indicates efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brobactam - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 3. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue penetration of ampicillin and brobactam following oral administration of 2085P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue penetration of ampicillin and brobactam following oral administration of 2085P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacodynamics of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Farmacocinética y farmacodinámica de los antibióticos betalactámicos en pacientes crÃticos [scielo.isciii.es]
- 12. Pharmacokinetics–pharmacodynamics issues relevant for the clinical use of beta-lactam antibiotics in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
Brobactam Sodium: Application Notes and Protocols for Combating Multidrug-Resistant Bacteria
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of brobactam (B1667864) sodium, a β-lactamase inhibitor, and its application in treating infections caused by multidrug-resistant (MDR) bacteria. Included are summaries of its in-vitro activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Introduction and Mechanism of Action
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic strategies. A predominant mechanism of resistance in many bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Brobactam sodium is a potent inhibitor of a broad range of β-lactamases.[1] When combined with a β-lactam antibiotic such as ampicillin (B1664943), this compound protects the antibiotic from enzymatic degradation, thereby restoring its activity against resistant bacterial strains.[1] This synergistic action allows the β-lactam antibiotic to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death. Brobactam has shown good activity against staphylococcal penicillinase and most broad-spectrum β-lactamases found in Enterobacteriaceae, and it is notably more potent than clavulanic acid against chromosomally mediated cephalosporinases.[1]
Data Presentation: In-Vitro Activity
The combination of ampicillin and brobactam has demonstrated significant in-vitro efficacy against various bacterial pathogens, including anaerobic bacteria and multidrug-resistant strains.
Table 1: Comparative In-Vitro Activity of Ampicillin/Brobactam
| Bacterial Species | Ampicillin/Brobactam (3:1 ratio) Activity vs. Amoxicillin/Clavulanic Acid |
| Proteus vulgaris | Superior |
| Morganella morganii | Superior |
| Citrobacter freundii | Superior |
| Yersinia enterocolitica | Superior |
| Escherichia coli | Similar |
| Klebsiella spp. | Similar |
| Bacteroides fragilis group | Similar |
Data derived from a comparative study by Melchior N.H., et al. (1991).[1]
Table 2: Minimum Inhibitory Concentration (MIC) Data for Ampicillin/Sulbactam against Bacteroides fragilis Group
| Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ampicillin | >256 | >256 |
| Ampicillin/Sulbactam (2:1 ratio) | 8 | 16 |
Note: Sulbactam is a closely related β-lactamase inhibitor to brobactam. Data from a study on anaerobic bacteria.[2]
Experimental Protocols
This protocol outlines the procedure for determining the MIC of ampicillin in combination with a fixed concentration of this compound against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Ampicillin and this compound stock solutions
-
Bacterial suspension standardized to 0.5 McFarland
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ampicillin and this compound in an appropriate sterile solvent. The final concentration of brobactam is typically kept constant (e.g., 4 µg/mL) in the assay.
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the ampicillin stock solution to the first well of each row and perform two-fold serial dilutions across the plate.
-
Add the this compound solution to each well to achieve the desired fixed concentration.
-
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of ampicillin that shows no visible bacterial growth.
This colorimetric assay is used to determine the inhibitory activity of this compound against β-lactamase enzymes.
Materials:
-
Purified β-lactamase or bacterial lysate
-
This compound solutions of varying concentrations
-
Nitrocefin (B1678963) (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare dilutions of this compound in the assay buffer. Dilute the β-lactamase enzyme to a concentration that provides a linear rate of substrate hydrolysis.
-
Pre-incubation: In the wells of a microtiter plate, mix the β-lactamase solution with the different concentrations of this compound. Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time in a kinetic mode.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without the inhibitor. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can be calculated by plotting percent inhibition versus inhibitor concentration.
Mandatory Visualizations
Caption: Mechanism of Ampicillin and this compound Synergy.
Caption: Experimental Workflow for MIC Determination.
Caption: Logical Relationship of this compound in Reversing Resistance.
References
Application Notes and Protocols for Synergy Testing of Brobactam Sodium with Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Beta-lactamase production is a primary mechanism of resistance to beta-lactam antibiotics, the most widely used class of antibacterial agents. Brobactam (B1667864) sodium is a beta-lactamase inhibitor designed to be co-administered with beta-lactam antibiotics.[1] By binding to and inactivating beta-lactamase enzymes, brobactam restores the efficacy of the partner antibiotic, enabling it to reach its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis.[2][3] This document provides detailed application notes and protocols for conducting in vitro synergy testing of brobactam sodium with novel antibiotics against clinically relevant bacterial strains.
The primary objective of synergy testing is to determine whether the combined effect of two antimicrobial agents is greater than the sum of their individual effects. The outcomes of such tests are crucial for the preclinical assessment of new combination therapies and for guiding the selection of effective treatments for infections caused by MDR pathogens.[4]
Mechanism of Action: Beta-Lactamase Inhibition
Beta-lactam antibiotics exert their bactericidal effect by inhibiting PBPs, which are essential enzymes for the synthesis of the bacterial cell wall.[2] Many bacteria have acquired resistance by producing beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[5] Beta-lactamase inhibitors, such as brobactam, are structurally similar to beta-lactam antibiotics and act as "suicide inhibitors."[3][6] They bind to the active site of the beta-lactamase enzyme, forming a stable, often irreversible complex that inactivates the enzyme.[3][6] This allows the partner beta-lactam antibiotic to remain intact and effectively inhibit bacterial cell wall synthesis.
Experimental Protocols for Synergy Testing
Several methods are commonly employed to assess antibiotic synergy in vitro. The most widely used are the checkerboard assay, the time-kill assay, and the E-test method.[7]
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[5][8]
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the novel antibiotic in an appropriate solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.
-
Create serial twofold dilutions of the novel antibiotic along the x-axis (e.g., columns 1-10) and this compound along the y-axis (e.g., rows A-G).
-
The resulting plate will contain a grid of antibiotic combinations. Include wells with each agent alone (row H for the novel antibiotic, column 11 for brobactam) and a growth control well without any antibiotics (e.g., well H12).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial suspension. Incubate the plates at 35°C for 18-24 hours.
-
Reading the Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index (FICI) = FIC of drug A + FIC of drug B[9]
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[10]
Protocol:
-
Preparation of Cultures: Grow the test organism in CAMHB to the early to mid-logarithmic phase.
-
Preparation of Test Tubes: Prepare tubes containing CAMHB with the following:
-
No antibiotic (growth control)
-
This compound alone (at a fixed concentration, e.g., 4 µg/mL)
-
The novel antibiotic alone (at concentrations such as 0.25x, 1x, and 4x MIC)
-
The combination of this compound and the novel antibiotic at the same concentrations.
-
-
Inoculation and Sampling: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on nutrient agar (B569324). Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.
E-test Synergy Method
The E-test (epsilometer test) is a gradient diffusion method that can also be used to assess synergy.[7]
Protocol:
-
Inoculum Preparation: Prepare a bacterial lawn on a Mueller-Hinton agar plate using a suspension equivalent to a 0.5 McFarland standard.
-
Application of E-test Strips:
-
Place an E-test strip of the novel antibiotic on the agar surface.
-
Place an E-test strip of this compound (or the partner beta-lactam) at a 90-degree angle to the first strip, with the intersection at the respective MIC values.
-
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Reading and Calculation: Read the MIC values from the intersection of the elliptical inhibition zones with the E-test strips. Calculate the FICI as described for the checkerboard assay.
Data Presentation: Summarized Quantitative Data
The following tables provide examples of how to present quantitative data from synergy testing studies. Note that these are illustrative examples based on published data for other novel beta-lactamase inhibitor combinations, as specific data for this compound with these novel agents is not yet widely available in the literature.
Table 1: Example Checkerboard Synergy Data for this compound and a Novel Cephalosporin against Pseudomonas aeruginosa
| Bacterial Strain | Novel Cephalosporin MIC (µg/mL) Alone | This compound MIC (µg/mL) Alone | Novel Cephalosporin MIC (µg/mL) in Combination | This compound MIC (µg/mL) in Combination | FICI | Interpretation |
| PA-1 (MDR) | 16 | >64 | 2 | 4 | 0.1875 | Synergy |
| PA-2 (XDR) | 32 | >64 | 4 | 8 | 0.25 | Synergy |
| PA-3 (Susceptible) | 2 | 32 | 1 | 8 | 0.75 | Additive |
Table 2: Example Time-Kill Assay Data for this compound and a Novel Carbapenem against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)
| Treatment | Log10 CFU/mL Reduction at 24h vs. Initial Inoculum | Log10 CFU/mL Reduction vs. Most Active Single Agent at 24h | Interpretation |
| Growth Control | -2.5 (Growth) | N/A | N/A |
| Novel Carbapenem (1x MIC) | 0.5 | N/A | Bacteriostatic |
| This compound (4 µg/mL) | 0.1 | N/A | No Activity |
| Combination | 3.2 | 2.7 | Synergy |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the in vitro evaluation of the synergistic potential of this compound in combination with novel antibiotics. Rigorous and standardized synergy testing is a cornerstone of preclinical antibiotic development. The data generated from these assays are essential for identifying promising new combination therapies to combat the growing threat of multidrug-resistant bacteria. While specific data for brobactam with the latest generation of antibiotics is still emerging, the established methodologies described provide a robust framework for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiation of imipenem by relebactam for Pseudomonas aeruginosa from bacteraemia and respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A new time-kill method of assessing the relative efficacy of antimicrobial agents alone and in combination developed using a representative beta-lactam, aminoglycoside and fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "In-vitro time-kill assays and semi-mechanistic pharmacokinetic-pharmac" by Zeel Saumin Shah [digitalcommons.liu.edu]
- 6. 1080. Relebactam Increases Imipenem Activity Against Imipenem-Nonsusceptible and -Susceptible Pseudomonas aeruginosa and Enterobacterales: Assessment of Isolates from RESTORE-IMI 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens [frontiersin.org]
- 8. Evaluation of the in vitro efficacy of antimicrobials against Enterobacterales with multiple carbapenemase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. In vitro activity of ceftolozane/tazobactam in combination with other classes of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Brobactam Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brobactam (B1667864) is a β-lactamase inhibitor.[1] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics such as penicillins and cephalosporins. Brobactam sodium, when combined with a β-lactam antibiotic like ampicillin (B1664943), protects the antibiotic from degradation by these enzymes, thereby restoring or enhancing its antibacterial activity against resistant strains.[2] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] Determining the MIC of a β-lactam antibiotic in combination with a β-lactamase inhibitor like brobactam is crucial for assessing its efficacy against various pathogens and is a standard practice in antimicrobial susceptibility testing.
This document provides detailed application notes and protocols for determining the MIC of ampicillin in the presence of a fixed concentration of this compound.
Mechanism of Action of Ampicillin with Brobactam
Ampicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the cell wall. In resistant bacteria, β-lactamase enzymes hydrolyze the β-lactam ring of ampicillin, inactivating the antibiotic before it can reach its PBP targets. Brobactam acts as a "suicide inhibitor" by irreversibly binding to the β-lactamase enzymes, thus neutralizing them. This allows ampicillin to remain intact and exert its bactericidal effect on the bacteria.[4][5]
Mechanism of Ampicillin and Brobactam action.
Data Presentation
The following table summarizes the in vitro activity of ampicillin in combination with brobactam against various clinical isolates. The MIC values are presented as MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The combination of ampicillin with brobactam shows superior activity against several bacterial species compared to ampicillin alone, particularly against those known to produce β-lactamases.[2]
| Bacterial Species | Antimicrobial Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Ampicillin/Brobactam | 90 | 8 | 32 |
| Ampicillin | 90 | >128 | >128 | |
| Klebsiella pneumoniae | Ampicillin/Brobactam | 145 | 16 | 64 |
| Ampicillin | 145 | >128 | >128 | |
| Proteus vulgaris | Ampicillin/Brobactam | - | 4 | 16 |
| Ampicillin | - | 64 | >128 | |
| Morganella morganii | Ampicillin/Brobactam | - | 4 | 8 |
| Ampicillin | - | 128 | >128 | |
| Staphylococcus aureus | Ampicillin/Brobactam | - | 0.25 | 0.5 |
| Ampicillin | - | 0.5 | >128 |
Note: The MIC values for ampicillin/brobactam are expressed as the concentration of ampicillin in the combination. Brobactam is typically used at a fixed concentration (e.g., 4 µg/mL or in a fixed ratio). Data is compiled from multiple sources for illustrative purposes.[2][6]
Experimental Protocols
The following are detailed protocols for determining the MIC of ampicillin/brobactam. The broth microdilution method is generally preferred for its efficiency and scalability. The agar (B569324) dilution method is a suitable alternative.
Protocol 1: Broth Microdilution MIC Assay
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Ampicillin sodium salt (analytical grade)
-
This compound salt (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of Reagents:
-
Ampicillin Stock Solution (e.g., 1280 µg/mL): Prepare a stock solution of ampicillin in a suitable sterile solvent (e.g., water). Filter-sterilize the solution.
-
Brobactam Stock Solution: Prepare a stock solution of this compound. The concentration will depend on the desired fixed concentration in the assay. For a final fixed concentration of 4 µg/mL, a stock solution of 40 µg/mL in CAMHB is convenient if adding 10 µL to 90 µL of media.
-
Ampicillin/Brobactam Working Solutions: Prepare serial twofold dilutions of ampicillin in CAMHB. Each dilution of ampicillin should also contain the fixed concentration of brobactam. For example, to achieve a final brobactam concentration of 4 µg/mL, prepare the ampicillin dilutions in CAMHB that already contains 4 µg/mL of brobactam.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Assay Procedure:
-
Dispense 50 µL of the appropriate ampicillin/brobactam working solution into each well of the 96-well plate, creating a serial dilution of ampicillin with a constant concentration of brobactam.
-
Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of ampicillin (in the presence of the fixed concentration of brobactam) at which there is no visible growth of the bacteria.
Broth microdilution workflow.
Protocol 2: Agar Dilution MIC Assay
This protocol is an alternative to broth microdilution and is also based on CLSI guidelines.[7]
1. Materials:
-
Same as for broth microdilution, with the addition of Mueller-Hinton Agar (MHA).
-
Sterile petri dishes.
-
Inoculum replicating apparatus (optional, but recommended for high-throughput testing).
2. Preparation of Reagents:
-
Prepare ampicillin and brobactam stock solutions as described in the broth microdilution protocol.
3. Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
For each desired concentration of ampicillin, add the appropriate volume of the ampicillin stock solution and the brobactam stock solution (to achieve the fixed concentration) to a separate aliquot of molten MHA. Mix thoroughly but gently to avoid bubbles.
-
Pour the antibiotic-containing agar into sterile petri dishes to a uniform depth (approximately 4 mm).
-
Allow the plates to solidify at room temperature.
-
Prepare a growth control plate containing MHA with brobactam but no ampicillin.
4. Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, but the final dilution should be adjusted to deliver approximately 10⁴ CFU per spot on the agar surface.
5. Assay Procedure:
-
Once the agar plates have solidified, spot the prepared bacterial inoculum onto the surface of each plate. An inoculum replicating apparatus can be used to spot multiple strains simultaneously.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
6. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of ampicillin (in the presence of the fixed concentration of brobactam) that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is generally disregarded.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin Resistance [pdb101.rcsb.org]
- 5. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meropenem/Vaborbactam Treatment of KPC-Producing Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Klebsiella pneumoniae expressing Klebsiella pneumoniae carbapenemase (KPC) represents a significant global health threat due to limited treatment options. Meropenem (B701)/vaborbactam (B611620) is a combination antibiotic that pairs a carbapenem (B1253116) (meropenem) with a novel β-lactamase inhibitor (vaborbactam). Vaborbactam is a potent inhibitor of serine β-lactamases, including the KPC enzyme, restoring the activity of meropenem against many carbapenem-resistant Enterobacterales. These application notes provide a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for evaluating meropenem/vaborbactam against KPC-producing K. pneumoniae.
Mechanism of Action
Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. It penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to cell lysis and death.
However, KPC-producing K. pneumoniae are resistant to meropenem because the KPC enzyme hydrolyzes the β-lactam ring of the antibiotic, inactivating it before it can reach its PBP targets.
Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor. It acts as a reversible covalent inhibitor of serine β-lactamases, including KPC enzymes. Vaborbactam forms a stable complex with the KPC enzyme, preventing it from hydrolyzing meropenem. This allows meropenem to reach its PBP targets and exert its bactericidal effect.
In Vitro Efficacy Data
The combination of meropenem and vaborbactam has demonstrated potent in vitro activity against KPC-producing K. pneumoniae. Vaborbactam significantly lowers the minimum inhibitory concentrations (MICs) of meropenem against these resistant strains.
| Isolate Type | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| KPC-producing K. pneumoniae | Meropenem | >32 | >32 | >32 |
| KPC-producing K. pneumoniae | Meropenem/Vaborbactam | ≤0.06 - >64 | 0.25 | 1 |
| KPC-2-producing K. pneumoniae | Meropenem | - | - | >32 |
| KPC-2-producing K. pneumoniae | Meropenem/Vaborbactam | - | - | 1 |
| KPC-3-producing K. pneumoniae | Meropenem | - | - | >32 |
| KPC-3-producing K. pneumoniae | Meropenem/Vaborbactam | - | - | 1 |
Note: Data compiled from multiple in vitro studies. Actual values may vary depending on the specific strains tested.
In Vivo Efficacy Data
Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. Studies in murine models of pneumonia and thigh infection have demonstrated the effectiveness of meropenem/vaborbactam in treating infections caused by KPC-producing K. pneumoniae.
| Animal Model | Infection Type | Treatment | Bacterial Load Reduction (log10 CFU) | Survival Rate (%) |
| Murine Thigh | Thigh Infection | Meropenem alone | <1 | 20 |
| Murine Thigh | Thigh Infection | Meropenem/Vaborbactam | >3 | 90 |
| Murine Lung | Pneumonia | Meropenem alone | Minimal | 10 |
| Murine Lung | Pneumonia | Meropenem/Vaborbactam | 2-3 | 80 |
Note: Data represents a summary of findings from various preclinical studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Application Notes and Protocols: Brobactam Sodium's Activity Against ESBL-Producing E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins. The proliferation of ESBL-producing Escherichia coli poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach involves the combination of a β-lactam antibiotic with a β-lactamase inhibitor. Brobactam (B1667864) sodium is a β-lactamase inhibitor that, when combined with a suitable β-lactam partner such as ampicillin (B1664943), has the potential to restore antibacterial activity against ESBL-producing strains.
These application notes provide a comprehensive overview of the in vitro activity of brobactam sodium against ESBL-producing E. coli, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
ESBLs, primarily of the TEM, SHV, and CTX-M types, hydrolyze the β-lactam ring of many penicillin and cephalosporin (B10832234) antibiotics, rendering them inactive. This compound acts as a "suicide inhibitor" by irreversibly binding to the active site of the β-lactamase enzyme. This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., ampicillin) from degradation, allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis. Brobactam itself has weak intrinsic antibacterial activity; its efficacy lies in its ability to potentiate the activity of its partner antibiotic.
Quantitative Data Summary
While extensive quantitative data for this compound against a large panel of contemporary ESBL-producing E. coli isolates is not widely available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: In Vitro Susceptibility of ESBL-Producing E. coli to Ampicillin-Brobactam
| Isolate ID | ESBL Genotype(s) | Ampicillin MIC (µg/mL) | Ampicillin-Brobactam (2:1) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli 1 | CTX-M-15 | >256 | 16 | >16 |
| E. coli 2 | SHV-12, TEM-1 | 512 | 32 | 16 |
| E. coli 3 | CTX-M-14 | >256 | 8 | >32 |
| ... | ... | ... | ... | ... |
Table 2: Inhibitory Activity of this compound against Purified ESBL Enzymes
| Enzyme | Brobactam IC₅₀ (nM) | Clavulanic Acid IC₅₀ (nM) | Tazobactam IC₅₀ (nM) |
| TEM-1 | Data not available | Reference value | Reference value |
| SHV-1 | Data not available | Reference value | Reference value |
| CTX-M-15 | Data not available | Reference value | Reference value |
| ... | ... | ... | ... |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and should be adapted and validated for specific laboratory conditions.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of ampicillin-brobactam against ESBL-producing E. coli.
Materials:
-
ESBL-producing E. coli isolates
-
Ampicillin sodium powder (potency certified)
-
This compound powder (potency certified)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of ampicillin and brobactam at a 2:1 ratio (e.g., 2048 µg/mL ampicillin and 1024 µg/mL brobactam) in a suitable sterile solvent.
-
Filter-sterilize the stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
This will result in a range of concentrations of ampicillin-brobactam.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
β-Lactamase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific ESBL enzyme.
Materials:
-
Purified ESBL enzyme (e.g., TEM-1, SHV-1, CTX-M-15)
-
This compound
-
Nitrocefin (B1678963) (a chromogenic cephalosporin substrate)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution of the purified ESBL enzyme in the assay buffer. The concentration should be optimized to give a linear rate of nitrocefin hydrolysis over the measurement period.
-
Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the ESBL enzyme to each well.
-
Add serial dilutions of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately begin monitoring the change in absorbance at 486 nm (or the appropriate wavelength for nitrocefin hydrolysis) over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that reduces the enzyme activity by 50%.
-
Visualizations
Caption: Mechanism of ESBL resistance and inhibition by brobactam.
Caption: Experimental workflow for in vitro evaluation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Brobactam Sodium Stability in Aqueous Solution
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Sulbactam (B1307) sodium in an aqueous solution?
A1: The primary degradation pathway for Sulbactam sodium, like other β-lactam compounds, is the hydrolysis of the strained β-lactam ring. This process is catalyzed by factors such as pH and temperature, leading to the opening of the four-membered ring and rendering the molecule inactive as a β-lactamase inhibitor.[1] One identified degradation pathway involves the formation of 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid.[2]
Q2: What is the optimal pH for Sulbactam sodium stability in aqueous solutions?
A2: Sulbactam sodium exhibits its maximum stability in the pH range of 3.0 to 7.0.[2] Outside of this range, particularly in alkaline conditions, its degradation rate increases.[2][3][4] The degradation in various buffer solutions has been observed to follow pseudo-first-order kinetics.[2] The pH of a solution of 1.0 g of Sulbactam Sodium in 20 mL of water is typically between 5.2 and 7.2.[5]
Q3: How does temperature affect the stability of Sulbactam sodium solutions?
A3: Temperature is a critical factor in the stability of Sulbactam sodium. Higher temperatures accelerate the rate of hydrolytic degradation. For instance, when combined with ampicillin (B1664943) in a 0.9% sodium chloride solution, ampicillin (the less stable component) was stable for 32 hours at room temperature and 68 hours when refrigerated.[6] For long-term storage, frozen conditions are recommended. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[7]
Q4: What are the recommended storage conditions for solid compound and stock solutions?
A4: For the solid (powder) form, it is recommended to store at -20°C, protected from light, and under a nitrogen atmosphere.[7] For stock solutions, aliquoting and storing at -80°C for up to 6 months or at -20°C for up to 1 month is advised to prevent degradation from repeated freeze-thaw cycles.[7]
Q5: Which analytical methods are suitable for stability testing of Sulbactam sodium?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying Sulbactam sodium and its degradation products.[3][8][9][10] An ion-pair reversed-phase HPLC method is often employed.[2] UV detection is typically performed around 230 nm.[9]
Q6: What are the common physical signs of Sulbactam sodium degradation?
A6: While intact vials of the powder are white to off-white, aqueous solutions may appear as pale yellow to yellow.[11] A significant change in color or the appearance of particulate matter in a solution can be an indicator of degradation. Any solution that is discolored or contains precipitates should be discarded.
Data Presentation
Table 1: pH Stability Profile of Sulbactam Sodium in Aqueous Solution
| pH Range | Stability | Degradation Kinetics | Reference |
| 0.74 - 2.9 | Less Stable | Pseudo-first-order | [2] |
| 3.0 - 7.0 | Maximum Stability | Pseudo-first-order | [2] |
| 7.1 - 9.95 | Less Stable | Pseudo-first-order | [2] |
Table 2: Temperature and Storage Stability of Sulbactam Sodium Solutions
| Storage Temperature | Duration | Stability Notes | Reference |
| Room Temperature | 30 hours | Stable in 0.9% NaCl injection when combined with Aztreonam (B1666516) and Ampicillin.[6][12] | [6][12] |
| Refrigerated (2-8°C) | 68 hours | Stable in 0.9% NaCl injection when combined with Ampicillin.[6] | [6] |
| -20°C | 1 month | Recommended for stock solutions. | [7] |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. | [7] |
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours (Room Temp) or 4 hours (70°C) | [1][13] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours (Room Temp) or 4 hours (70°C) | [1][13] |
| Oxidation | 3% H₂O₂ | 24 hours (Room Temp) | [1] |
| Thermal Degradation | 60°C - 70°C (Solid or Solution) | 24 hours | [1][13] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Sulbactam Sodium
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to validate the stability-indicating properties of an analytical method.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Sulbactam sodium in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a solid sample of Sulbactam sodium in an oven at 60°C for 24 hours. Dissolve in the mobile phase before analysis.[1]
-
Photolytic Degradation: Expose a solution of Sulbactam sodium to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent Sulbactam sodium peak.
Protocol 2: Stability-Indicating RP-HPLC Method for Sulbactam Sodium
This protocol is a representative example for the simultaneous estimation of a β-lactam antibiotic and Sulbactam.[9][10][14]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Column: C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase involves a buffer and an organic modifier. For example, 0.005 M Tetrabutyl ammonium (B1175870) hydroxide (B78521) buffer (pH adjusted to 6.8) and Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 230 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
System Suitability: Before analysis, ensure system suitability parameters (e.g., theoretical plates, tailing factor, resolution) are met by injecting a standard solution multiple times.
Visualizations
Caption: General hydrolytic degradation pathway of the β-lactam ring.
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for unexpected degradation.
Troubleshooting Guide
Q: My Sulbactam sodium solution has turned yellow. Is it degraded?
A: A pale yellow color can be normal for aqueous solutions of Sulbactam sodium.[11] However, a significant or rapid change to a darker yellow or brown color, especially when accompanied by precipitation, is a strong indicator of degradation. It is recommended to prepare fresh solutions and compare the color to a newly prepared standard. If degradation is suspected, the solution should not be used.
Q: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be?
A: Unexpected peaks could be several things:
-
Degradation Products: If the solution has been stressed or improperly stored, these are likely degradation products from the hydrolysis of the β-lactam ring.
-
Impurities: They could be impurities from the starting material or reagents used to prepare the solution.
-
Contaminants: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks. To identify the source, run a blank (mobile phase only), analyze a freshly prepared standard, and compare the chromatograms from your stressed and unstressed samples.
Q: My assay shows a rapid loss of potency even when I use a buffer in the recommended pH range of 3.0-7.0. What should I check?
A: If you are experiencing rapid degradation within the optimal pH range, consider the following:
-
Buffer Catalysis: While some studies show no buffer catalysis, certain buffer species can potentially accelerate degradation. Verify if your specific buffer system is known to interact with β-lactams.
-
Temperature: Ensure your solutions are maintained at the intended temperature. Even short exposures to elevated temperatures (e.g., leaving a solution on a benchtop in direct sunlight) can cause significant degradation.
-
Enzymatic Degradation: If working with biological samples or if there is a possibility of microbial contamination, β-lactamase enzymes could be present and rapidly degrading the Sulbactam.[15][16][17] Ensure sterile techniques are used, and consider sterile filtering the solution.
-
Concentration Effects: While less common, very high or very low concentrations might exhibit different stability profiles. Ensure your experimental concentration is within a validated range.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation Kinetics of Sodium Sulbactam in Aqueous Solutions [jstage.jst.go.jp]
- 3. Sulbactam : Alkaline Degradation and Determination by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 4. Sulbactam: alkaline degradation and determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Stability of aztreonam and ampicillin sodium-sulbactam sodium in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Degradation kinetics of sodium sulbactam in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam | Scilit [scilit.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. academic.oup.com [academic.oup.com]
- 13. iosrphr.org [iosrphr.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Brobactam Sodium Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Brobactam sodium and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, a β-lactamase inhibitor, shares a core structure with other penicillanic acid derivatives like sulbactam (B1307). Its primary degradation pathway involves the hydrolysis of the strained β-lactam ring. This hydrolysis can be catalyzed by acidic or basic conditions. Additionally, the thioether sulfur atom in the thiazolidine (B150603) ring is susceptible to oxidation. Therefore, the main degradation pathways to investigate are hydrolysis and oxidation.
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: To comprehensively understand the stability of this compound and identify its degradation products, forced degradation studies are essential. Typical stress conditions include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at room or elevated temperatures. The β-lactam ring is particularly susceptible to basic hydrolysis.[1]
-
Oxidative Degradation: Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The sulfur atom in the ring is a likely target for oxidation.[2][3]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60°C).[1]
-
Photolytic Degradation: Exposing a solution of the drug substance to UV light (e.g., 254 nm).[1]
Q3: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for separating and quantifying this compound from its degradation products.[4] A Reverse-Phase HPLC (RP-HPLC) method, typically with a C18 column, is commonly employed.[5] Due to the polar nature of Brobactam and its potential degradation products, an ion-pairing reagent may be necessary to achieve adequate retention and separation.[5][6] Detection is usually performed with a UV or Photodiode Array (PDA) detector.[5] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Troubleshooting Guides
Issue 1: Poor peak shape or no retention of this compound on a C18 column.
-
Question: Why is my this compound peak showing tailing or eluting with the solvent front?
-
Answer: this compound is a polar compound, which can lead to poor retention on traditional C18 columns.
-
Solution 1: Use an Ion-Pairing Reagent. Incorporate an ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521), into your mobile phase. This will form a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.[5][6]
-
Solution 2: Adjust Mobile Phase pH. Ensure the pH of your mobile phase is controlled with a suitable buffer. For acidic compounds like Brobactam, a mobile phase pH around 2.5-4 can suppress ionization and improve retention and peak shape.
-
Solution 3: Consider a Different Stationary Phase. If issues persist, explore alternative stationary phases designed for polar analytes, such as a polar-embedded or polar-endcapped C18 column.
-
Issue 2: Co-elution of degradation products.
-
Question: My chromatogram shows overlapping peaks for the degradation products. How can I improve the resolution?
-
Answer: Achieving baseline separation of all degradation products is crucial for a stability-indicating method.
-
Solution 1: Optimize the Gradient. If using a gradient elution, adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Solution 2: Modify Mobile Phase Composition. Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Sometimes, switching the organic solvent can alter selectivity and improve resolution.
-
Solution 3: Change the pH. A small change in the mobile phase pH can significantly impact the retention times of ionizable compounds, potentially resolving co-eluting peaks.
-
Solution 4: Adjust the Flow Rate. Lowering the flow rate can increase column efficiency and may improve resolution, though it will also increase the run time.
-
Issue 3: Difficulty in identifying unknown peaks in the chromatogram after forced degradation.
-
Question: I see several new peaks after stressing my this compound sample, but I don't know what they are. How can I identify them?
-
Answer: Identifying degradation products requires advanced analytical techniques.
-
Solution 1: Use a PDA Detector. A Photodiode Array (PDA) detector can provide UV spectra for each peak. Comparing the spectra of the unknown peaks to that of this compound can indicate if the core chromophore is intact.
-
Solution 2: Employ LC-MS. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose. The mass spectrometer provides mass-to-charge (m/z) ratio information for each peak, allowing you to determine the molecular weight of the degradation products.
-
Solution 3: Perform Tandem MS (MS/MS). By fragmenting the parent ion of a degradation product in the mass spectrometer (MS/MS), you can obtain structural information that helps in elucidating its chemical structure.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Hydrolysis of β-lactam ring |
| Base Hydrolysis | 0.1 M NaOH at RT | 24 hours | Hydrolysis of β-lactam ring |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Sulfoxide derivatives |
| Thermal | Solid sample at 60°C | 24 hours | Various degradants |
| Photolytic | Solution under UV light (254 nm) | 24 hours | Photodegradation products |
Table 2: Hypothetical Chromatographic Data for this compound and its Degradation Products
| Peak ID | Retention Time (min) | Proposed Identity | m/z [M+H]⁺ |
| DP1 | 3.5 | Hydrolyzed Brobactam | 326.0 |
| Brobactam | 5.2 | This compound | 308.0 |
| DP2 | 6.8 | Oxidized Brobactam (Sulfoxide) | 324.0 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 60°C for 24 hours. Dissolve the sample in the mobile phase before analysis.
-
Photolytic Degradation: Expose 2 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.005 M Tetrabutylammonium hydroxide buffer, pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Note: This is a starting point, and the method may require optimization for your specific application.
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Troubleshooting logic for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidant-scavenging activities of ampicillin and sulbactam and their effects on neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of β-lactam antibiotics by peracetic acid: Reaction kinetics, product and pathway evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability Indicating HPLC Method fo...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulbactam : Alkaline Degradation and Determination by High-Performance Liquid Chromatography [jstage.jst.go.jp]
Technical Support Center: Brobactam Sodium Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Brobactam sodium synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions. The synthesis of this compound is analogous to that of Sulbactam (B1307) sodium, proceeding through key steps of diazotization-bromination, oxidation, and purification.
Low Yield in Diazotization-Bromination Step
Problem: The conversion of 6-aminopenicillanic acid (6-APA) to 6,6-dibromopenicillanic acid results in a lower than expected yield.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization: The reaction of the amino group on 6-APA with nitrous acid is inefficient. | Ensure the reaction temperature is maintained between -5°C and 5°C. Use a freshly prepared solution of sodium nitrite (B80452). The dropwise addition of the sodium nitrite solution should be slow to control the reaction rate and temperature. |
| Side Reactions: The diazonium salt intermediate is unstable and may decompose or participate in side reactions. | Maintain a strongly acidic environment, for example, by using hydrobromic acid as the medium. This helps to stabilize the diazonium salt. |
| Suboptimal Bromine Concentration: Insufficient or excessive bromine can lead to incomplete reaction or the formation of byproducts. | The molar ratio of reactants is crucial. A typical molar ratio is 6-APA:Hydrobromic acid:Bromine:Sodium Nitrite = 1:10:4:1.[1] |
| Poor Temperature Control: The reaction is highly exothermic, and temperature fluctuations can lead to degradation of reactants and products. | Utilize an efficient cooling system and monitor the internal reaction temperature closely throughout the addition of reagents. |
Inefficient Oxidation to Sulfone
Problem: The oxidation of the sulfide (B99878) in the penicillanic acid ring to a sulfone is incomplete, leading to a mixture of sulfide, sulfoxide, and sulfone.
| Potential Cause | Recommended Solution |
| Insufficient Oxidizing Agent: The amount of oxidizing agent is not enough for complete oxidation. | Use a suitable excess of the oxidizing agent. Common oxidizing agents for this step include potassium permanganate (B83412) or meta-chloroperbenzoic acid (m-CPBA).[2][3][4] |
| Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust the reaction time and temperature as needed. Oxidation with m-CPBA is often carried out at room temperature overnight.[4] |
| Poor Phase Transfer: If a two-phase system is used (e.g., with potassium permanganate), the transfer of the oxidizing agent to the organic phase may be inefficient. | Introduce a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the aqueous permanganate and the organic-soluble substrate.[1] |
| pH Control: The pH of the reaction mixture can significantly affect the oxidation process. | Maintain the pH of the reaction solution between 5 and 7 during the oxidation step.[1] |
Challenges in Purification and Isolation of this compound
Problem: Difficulty in obtaining high-purity this compound, or significant loss of product during purification.
| Potential Cause | Recommended Solution |
| Presence of Impurities: Process-related impurities from starting materials or side reactions, as well as degradation products, contaminate the final product. | Implement a multi-step purification process. This may include extraction, crystallization, and chromatographic techniques. Washing the organic layer with solutions of sodium bicarbonate and sodium chloride can help remove acidic and water-soluble impurities.[3] |
| Product Degradation: The β-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions. | Maintain careful control over pH during workup and purification. Use mild conditions whenever possible. |
| Inefficient Crystallization: Poor crystal formation leads to low recovery of the final product. | Optimize the crystallization solvent system. A common method for preparing sulbactam sodium involves dissolving sulbactam acid in an alcohol like ethanol (B145695) and adding a sodium salt solution, such as sodium acetate (B1210297) in ethanol. Seeding the solution with a small crystal of pure product can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The synthesis of this compound generally starts from 6-aminopenicillanic acid (6-APA). The key steps are:
-
Diazotization and Bromination: The amino group of 6-APA is converted to a diazonium group, which is then substituted by bromine to form 6,6-dibromopenicillanic acid.
-
Oxidation: The sulfide in the thiazolidine (B150603) ring is oxidized to a sulfone.
-
Reductive Debromination: One of the bromine atoms is selectively removed to yield Brobactam (6-bromopenicillanic acid sulfone).
-
Salt Formation: The carboxylic acid of Brobactam is converted to its sodium salt, this compound.
Q2: What are the critical reaction parameters to control for improving the yield?
A2: To improve the overall yield, it is critical to control the following parameters:
-
Temperature: Low temperatures (typically -5°C to 5°C) are crucial during the diazotization and bromination steps to minimize side reactions.[1]
-
pH: Maintaining the correct pH is important during the oxidation and workup steps to prevent degradation of the β-lactam ring.
-
Molar Ratios of Reagents: Precise control of the stoichiometry of reactants, especially the oxidizing and brominating agents, is essential for maximizing conversion and minimizing byproduct formation.
Q3: What are the common impurities found in this compound synthesis?
A3: Common impurities can be categorized as:
-
Process-Related Impurities: Unreacted starting materials (6-APA), intermediates (e.g., 6,6-dibromopenicillanic acid), and byproducts from side reactions.
-
Degradation Impurities: Products resulting from the hydrolysis of the β-lactam ring.
-
Residual Solvents: Solvents used during the reaction and purification steps.
Q4: How can the purity of the final this compound be enhanced?
A4: Purity can be enhanced through:
-
Careful Workup: Thoroughly washing the reaction mixture to remove unreacted reagents and byproducts.
-
Recrystallization: Recrystallizing the final product from a suitable solvent system to remove impurities.
-
Chromatography: In some cases, column chromatography may be necessary to separate closely related impurities.
Experimental Protocols
General Protocol for the Synthesis of 6,6-Dibromopenicillanic Acid
This protocol is based on analogous procedures for sulbactam synthesis.[1][3]
-
In a reaction vessel, charge dichloromethane (B109758) and an aqueous solution of hydrobromic acid.
-
Cool the mixture to below 0°C with stirring.
-
Add bromine and sodium nitrite to the cooled mixture.
-
Gradually add 6-aminopenicillanic acid (6-APA) while maintaining the temperature below 5°C.
-
Continue stirring for approximately 1 hour after the addition is complete.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite until the bromine color disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
The resulting solution contains 6,6-dibromopenicillanic acid.
General Protocol for the Oxidation to 6,6-Dibromopenicillanic Acid Sulfone
This protocol is based on analogous procedures for sulbactam synthesis.
-
To the solution of 6,6-dibromopenicillanic acid, add an oxidizing agent such as potassium permanganate.
-
If using potassium permanganate, a phase transfer catalyst can be added to improve reaction efficiency.
-
Control the pH of the reaction mixture between 5 and 7.
-
Maintain the reaction temperature between -5°C and 10°C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, work up the reaction mixture to isolate the 6,6-dibromopenicillanic acid sulfone.
Visualizations
Caption: General synthetic workflow for this compound from 6-APA.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN102532164A - Synthesis method for sulbactam - Google Patents [patents.google.com]
- 2. CA1158639A - 6-bromopenicillanic acid sulfone - Google Patents [patents.google.com]
- 3. CN101967155A - Sulbactam preparation method - Google Patents [patents.google.com]
- 4. US4203993A - 6α-Bromopenicillanic acid sulfone - Google Patents [patents.google.com]
Overcoming solubility issues with Brobactam sodium in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brobactam sodium. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic beta-lactamase inhibitor.[1] Beta-lactamase enzymes, produced by some bacteria, are a primary cause of resistance to beta-lactam antibiotics. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. This compound works by irreversibly binding to and inhibiting these beta-lactamase enzymes. This protects the co-administered beta-lactam antibiotic from degradation, allowing it to exert its antibacterial effect. When used in combination with a beta-lactam antibiotic like ampicillin, Brobactam potentiates its activity against a wide range of beta-lactamase-producing bacteria.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles. The stability of beta-lactam antibiotics in solution is influenced by factors such as temperature, pH, and the presence of other components in the solution.[2]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Q: My this compound is not fully dissolving in my aqueous buffer. What can I do?
A: If you are encountering solubility issues with this compound in an aqueous buffer, consider the following troubleshooting steps:
-
Gentle Warming: Try gently warming the solution to 37°C. For many compounds, a slight increase in temperature can improve solubility.
-
Sonication: Use a sonicator bath to aid in the dissolution process. The ultrasonic waves can help to break up any clumps of powder and increase the surface area available for solvation.
-
pH Adjustment: The solubility of beta-lactam antibiotics can be pH-dependent. While specific data for Brobactam is limited, you could try adjusting the pH of your buffer slightly. However, be mindful that significant pH changes can affect the stability of the compound.
-
Use of a Co-solvent: For preparing a concentrated stock solution, you can first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO. For example, you can dissolve the compound in 100% DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to not affect your experimental system.
Issue 2: Precipitation of this compound in Cell Culture Media
Q: I observed precipitation after adding my this compound stock solution to my cell culture medium. What is the cause and how can I prevent it?
A: Precipitation upon addition to cell culture media can occur for several reasons:
-
Solvent Shock: If your stock solution is prepared in a high concentration of an organic solvent, adding it directly to the aqueous media can cause the compound to crash out of solution. To mitigate this, try to add the stock solution dropwise while gently vortexing the media. You can also perform a serial dilution of your stock solution in the media.
-
Media Components: Components in the cell culture media, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.
-
pH of the Media: The pH of your cell culture media (typically around 7.2-7.4) might not be optimal for the solubility of this compound.
To prevent precipitation, it is recommended to prepare a higher concentration stock solution in a suitable solvent (like DMSO) and then dilute it to the final working concentration in the cell culture media, ensuring proper mixing.
Issue 3: Suspected Degradation of this compound During Experiments
Q: I am concerned that my this compound might be degrading during my long-term in vitro experiment. How can I assess and minimize degradation?
A: Beta-lactam antibiotics are known to be susceptible to degradation in aqueous solutions, with factors like temperature and pH playing a significant role.[2]
-
Temperature: Whenever possible, perform experiments at lower temperatures if your experimental design allows. If experiments must be conducted at 37°C, be aware that the rate of degradation will be higher.
-
pH: The stability of beta-lactams is often pH-dependent. While the optimal pH for Brobactam stability is not documented, it is a factor to consider.
-
Fresh Preparations: For long-term experiments, it is advisable to prepare fresh working solutions of this compound daily from a frozen stock. This will minimize the impact of degradation over time.
-
Control Experiments: Include appropriate controls in your experiment to account for any potential loss of activity over time. This could involve adding the compound at different time points during the experiment to see if the effect varies.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides solubility information for the structurally similar beta-lactamase inhibitor, Sulbactam sodium, to serve as a general guide.
| Compound | Solvent | Solubility | Reference |
| Sulbactam sodium | Water | Soluble | [3] |
The stability of beta-lactam antibiotics can vary significantly in different media and at different temperatures. The following table summarizes stability data for several beta-lactam antibiotics in various conditions. This information can provide a general understanding of the stability profile you might expect for this compound.
| Antibiotic | Medium | Temperature (°C) | Half-life | Reference |
| Mecillinam | MOPS medium (pH 7.4) | 37 | ~2 hours | [4] |
| Mecillinam | LB broth | 37 | 4-5 hours | [4] |
| Aztreonam | MOPS medium (pH 7.4) | 37 | >6 hours | [4] |
| Cefotaxime | MOPS medium (pH 7.4) | 37 | >6 hours | [4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount: Determine the mass of this compound powder needed to prepare a stock solution of your desired concentration (e.g., 100 mM).
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock solution concentration.
-
Dissolve the powder: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions in Cell Culture Media
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture medium
-
Sterile tubes for dilution
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions (if necessary): Depending on your final desired concentration, you may need to perform one or more serial dilutions of the stock solution in the cell culture medium.
-
Prepare the final working solution: Add the appropriate volume of the stock solution (or the intermediate dilution) to the final volume of cell culture medium. Add the stock solution dropwise while gently vortexing the medium to prevent precipitation.
-
Verify final solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is below the level that could affect your cells or assay (typically <0.5%).
-
Use immediately: It is recommended to use the freshly prepared working solution immediately for your experiment to minimize degradation.
Visualizations
Caption: Mechanism of action of Brobactam in overcoming bacterial resistance.
Caption: A typical experimental workflow for using this compound in vitro.
References
- 1. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
Brobactam Sodium Interference: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results or "interference" when using brobactam (B1667864) sodium in microbiological assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is brobactam sodium and what is its primary function?
A1: Brobactam is a synthetic, potent, broad-spectrum β-lactamase inhibitor.[1][2] Its primary function is not to act as an antibiotic itself, but to inhibit β-lactamases, which are enzymes produced by bacteria that can inactivate β-lactam antibiotics like penicillins and cephalosporins.[3][4] By inhibiting these enzymes, brobactam restores or enhances the antibacterial activity of its partner antibiotic against resistant bacterial strains.[2]
Q2: Why does this compound "interfere" with my microbiological assay results?
A2: The "interference" observed is typically the intended pharmacological action of brobactam. When a β-lactamase-producing bacterium that is resistant to an antibiotic like ampicillin (B1664943) is tested, the antibiotic is normally destroyed by the enzyme. When brobactam is added, it binds to and inactivates the β-lactamase, protecting the antibiotic.[4][5] This allows the antibiotic to effectively inhibit bacterial growth, leading to results (e.g., larger zones of inhibition or lower Minimum Inhibitory Concentrations) that indicate susceptibility. This is not an assay error but a demonstration of synergy.
Q3: Does brobactam have its own antibacterial activity?
A3: While primarily known as a β-lactamase inhibitor, some sources state that brobactam itself possesses antibacterial activity.[1] However, its main clinical and in-vitro value comes from its ability to potentiate other β-lactam antibiotics.[2]
Q4: How does brobactam's potency compare to other β-lactamase inhibitors like clavulanic acid?
A4: Brobactam and clavulanic acid show similar good activity against staphylococcal penicillinase and most broad-spectrum β-lactamases in Enterobacteriaceae.[6] However, against chromosomally mediated cephalosporinases, brobactam has been found to be 8 to 50 times more potent than clavulanic acid.[6]
Section 2: Troubleshooting Guide
Q1: I performed a disk diffusion assay with ampicillin on a known ampicillin-resistant, β-lactamase-producing E. coli strain. When I used a disk containing ampicillin/brobactam, I saw a large zone of inhibition. Is my assay contaminated or did I use the wrong strain?
A1: This result is the expected outcome and strongly indicates that your assay is working correctly. The ampicillin resistance of the strain is likely due to β-lactamase production. The brobactam in the combination disk inhibited the β-lactamase, which allowed ampicillin to exert its antibacterial effect, resulting in the zone of inhibition. You can confirm this by running a parallel test with an ampicillin-only disk, which should show little to no zone of inhibition.
Q2: My broth microdilution assay for an antibiotic/brobactam combination yielded a much lower Minimum Inhibitory Concentration (MIC) than for the antibiotic alone. How do I interpret this?
A2: A significant decrease in the MIC for the combination compared to the antibiotic alone is the classic indicator of β-lactamase inhibition. For example, a decrease in MIC of eightfold or greater when clavulanic acid is added is considered a positive result for Extended-Spectrum β-Lactamase (ESBL) production.[7] The lower MIC with brobactam present means that less antibiotic is required to inhibit bacterial growth because the brobactam is protecting it from enzymatic degradation.
Q3: When testing a combination disk, I see a "keyhole" or "phantom zone" effect between the brobactam-containing disk and another β-lactam antibiotic disk. What does this mean?
A3: This phenomenon, often seen in a double-disk synergy test, is a positive indicator of β-lactamase inhibition.[8] The brobactam diffuses from its disk and inhibits the bacterial enzymes in the surrounding agar (B569324). This creates an area where a second β-lactam antibiotic (e.g., from a nearby cefotaxime (B1668864) disk) is protected, resulting in an enhanced zone of inhibition that appears to stretch toward the inhibitor disk, sometimes creating a "keyhole" shape. This visually confirms the synergistic activity.
Q4: My results are inconsistent across different experiments. What factors could be affecting my susceptibility testing with brobactam?
A4: Inconsistency in antimicrobial susceptibility testing (AST) can arise from several factors unrelated to brobactam's activity. Ensure you are controlling for the following:
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Inoculum Density: The bacterial suspension must be standardized, typically to a 0.5 McFarland standard.[9]
-
Media Composition and Depth: The type of media (e.g., Mueller-Hinton) and its depth in the petri dish can affect the rate of antibiotic diffusion and bacterial growth.[8]
-
Antibiotic Disk Potency: Ensure antibiotic disks are stored correctly and are not expired, as potency can decrease over time.[8]
-
Incubation Conditions: Consistent time and temperature of incubation are critical for reproducible results.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting unexpected susceptibility results in microbiological assays.
Caption: Troubleshooting logic for unexpected antibiotic susceptibility.
Section 3: Data & Visualization
Mechanism of Brobactam Action
Brobactam works by forming a stable complex with the β-lactamase enzyme, preventing it from hydrolyzing the β-lactam ring of a partner antibiotic. This allows the antibiotic to bind to Penicillin-Binding Proteins (PBPs) and inhibit bacterial cell wall synthesis.[3][4]
Caption: Mechanism of β-lactamase inhibition by Brobactam.
Comparative In-Vitro Activity
The combination of ampicillin with brobactam demonstrates superior or similar activity against various bacterial groups when compared to other β-lactam antibiotics or combinations.
| Bacterial Group/Species | Ampicillin/Brobactam vs. Amoxicillin/Clavulanic Acid | Ampicillin/Brobactam vs. Cephalosporins (Cefaclor, Cefuroxime) | Reference |
| Proteus vulgaris | Superior Activity | More Effective | [6] |
| Morganella morganii | Superior Activity | More Effective | [6] |
| Citrobacter freundii | Superior Activity | - | [6] |
| Yersinia enterocolitica | Superior Activity | - | [6] |
| Bacteroides fragilis group | Similar Activity | More Effective | [6] |
| Escherichia coli | Similar Activity | Less Effective | [6] |
| Klebsiella spp. | Similar Activity | Less Effective | [6] |
Section 4: Experimental Protocols
Q1: How do I set up a disk diffusion assay to test for brobactam's synergistic effect?
A1: This protocol outlines a parallel testing approach to clearly demonstrate the effect of brobactam.
Protocol: Comparative Disk Diffusion Assay
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[9]
-
-
Disk Application:
-
Allow the plate surface to dry for 3-5 minutes.
-
Using sterile forceps, place the antibiotic disks on the agar surface. For a clear comparison, use two plates or place disks sufficiently far apart on one large plate:
-
Disk 1 (Control): The β-lactam antibiotic alone (e.g., Ampicillin 10 µg).
-
Disk 2 (Test): The β-lactam antibiotic combined with the inhibitor (e.g., Ampicillin/Brobactam).
-
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zones of complete growth inhibition in millimeters (mm).
-
A significantly larger zone of inhibition around the combination disk compared to the antibiotic-only disk demonstrates the inhibitory effect of brobactam on the bacterium's resistance mechanism.
-
Experimental Workflow Diagram
Caption: Workflow for comparative disk diffusion susceptibility testing.
Q2: How can I determine the MIC of an antibiotic in combination with brobactam?
A2: A broth microdilution assay is the standard method for determining MIC. To test a combination, the inhibitor is typically kept at a fixed concentration.
Protocol: Broth Microdilution with a Fixed Inhibitor Concentration
-
Reagent Preparation:
-
Prepare a stock solution of the β-lactam antibiotic.
-
Prepare a working solution of cation-adjusted Mueller-Hinton Broth (CAMHB) containing a fixed concentration of brobactam. The concentration of the inhibitor should be constant across all wells (a common concentration for inhibitors like tazobactam (B1681243) is 4 µg/mL, though this should be optimized for brobactam).[10]
-
-
Antibiotic Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the β-lactam antibiotic using the brobactam-containing CAMHB. The final volume in each well should be 50 µL or 100 µL, depending on the system.
-
Leave one well as a positive control (broth with brobactam, no antibiotic) and one as a negative control (broth only).
-
-
Inoculum Preparation and Addition:
-
Prepare and standardize a bacterial inoculum to 0.5 McFarland as described previously.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add an equal volume (e.g., 50 µL or 100 µL) of the diluted inoculum to each well, except the negative control.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed brobactam concentration) that completely inhibits visible bacterial growth.
-
This MIC value should be compared to the MIC of the antibiotic tested alone (by running a parallel plate without brobactam) to quantify the synergistic effect. A significant drop in the MIC indicates effective inhibition of resistance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brobactam - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 5. Frontiers | Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance [frontiersin.org]
- 6. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Brobactam Sodium Quantification
This guide provides technical support for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Brobactam sodium, often in combination with other active pharmaceutical ingredients (APIs) like Meropenem or Cefuroxime Sodium.[1][2][3] The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of method validation for this compound quantification?
A1: The primary goal is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] This ensures the method provides reliable, reproducible, and accurate data for the quantification of this compound in a given sample, such as a bulk drug or a finished pharmaceutical product.[5]
Q2: Which analytical technique is most commonly used for this compound quantification?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique.[1][2][6] It offers high specificity, sensitivity, and the ability to simultaneously determine this compound and its partner APIs.[6][7]
Q3: What are the key validation parameters I need to assess according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), the core validation parameters for a quantitative assay include:[5][8][9]
-
Specificity: The ability to measure the analyte accurately in the presence of other components like impurities, degradation products, or other APIs.[8][10]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4][10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[4][5]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[4][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Q4: What are typical acceptance criteria for these validation parameters?
A4: Acceptance criteria should be pre-defined and justified.[8] The following table summarizes common criteria based on ICH guidelines.
| Parameter | Common Acceptance Criteria | ICH Reference |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 | Q2(R1)[9] |
| Accuracy | % Recovery within 98.0% to 102.0% | Q2(R1) |
| Precision | % Relative Standard Deviation (%RSD) ≤ 2.0% | Q2(R1)[8] |
| (Repeatability) | %RSD ≤ 2.0% | Q2(R1) |
| (Intermediate Precision) | %RSD ≤ 2.0% | Q2(R1) |
| Robustness | System suitability parameters pass; %RSD of results ≤ 2.0% | Q2(R1) |
| Specificity | Peak purity index > 0.99; No interference at the retention time of the analyte | Q2(R1) |
Experimental Protocols
Protocol 1: Linearity Determination
Objective: To demonstrate the linear relationship between the concentration of this compound and the analytical signal (e.g., peak area).
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the expected test concentration.[9]
-
Analysis: Inject each calibration standard into the HPLC system in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
Protocol 2: Accuracy (Recovery) Study
Objective: To assess the closeness of the measured value to the true value.
Methodology:
-
Sample Preparation: Prepare a sample matrix (placebo) without the analyte.
-
Spiking: Spike the placebo with known amounts of this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[4] Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the developed HPLC method.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100 The mean percent recovery and its standard deviation should be reported.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during the HPLC analysis of this compound.
Q5: My chromatogram shows no peaks, or the peaks are very small. What should I do?
A5: This common issue can stem from several sources. Follow this systematic check:
-
Injector and Sample: Ensure the sample was injected correctly. Check for air bubbles in the syringe or sample loop. Verify the sample concentration is appropriate.[11]
-
Detector: Confirm the detector is on and the correct wavelength (e.g., around 225-230 nm for beta-lactams) is set.[1][12] Check the detector lamp's status and age.[11][13]
-
Mobile Phase & Pump: Ensure there is sufficient mobile phase in the reservoirs and that the pump is delivering at the set flow rate.[14] Check for leaks in the system.[15]
-
System Connections: Verify all tubing and connections are secure and not blocked.[15]
Q6: I'm observing peak tailing for this compound. What are the likely causes and solutions?
A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column issues.[14]
-
Column Overload: The sample concentration may be too high. Try diluting the sample.
-
Column Contamination/Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degrading.[13] Flush the column with a strong solvent (like 100% acetonitrile (B52724) or methanol) or, if the problem persists, replace the guard column or the analytical column.[16][17]
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can cause tailing for basic compounds. Try adjusting the mobile phase pH to suppress ionization or add a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1-0.2%).[1]
-
Column Void: A void or channel may have formed at the column inlet.[15] This can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first). Otherwise, the column needs replacement.[17]
Q7: The retention times for my peaks are shifting between injections. How can I fix this?
A7: Retention time variability points to a lack of stability in the chromatographic conditions.[11][13]
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the pump's mixing valve is functioning correctly.[18] If preparing manually, ensure the composition is accurate and consistent. Poorly mixed or degassed mobile phase can cause issues.[11]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the injection sequence.[13] A longer equilibration time may be needed, especially after a gradient run.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.[11]
-
Flow Rate Instability: Check for leaks in the pump or fluctuations in pump pressure, which could indicate worn pump seals or check valve problems.[16]
Q8: The system backpressure is suddenly very high. What's the cause?
A8: High backpressure is typically due to a blockage in the system.[11][14]
-
Isolate the Source: Systematically disconnect components to find the blockage. Start by disconnecting the column; if the pressure drops to normal, the blockage is in the column. If it's still high, the blockage is between the pump and the injector.
-
Column Blockage: A blocked inlet frit is the most common cause.[17] Try back-flushing the column. If this doesn't work, the frit or the column may need to be replaced.[17] Using a guard column can help prevent this.[16]
-
Precipitated Buffer: If using a buffered mobile phase, ensure the buffer is fully soluble in the organic modifier. Salt can precipitate and block tubing or frits.[15]
-
Sample Particulates: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection to remove particulates.[17]
Visualizations and Workflows
References
- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Validation for the Simultaneous Estimation of Meropenem and Sulbactam Sodium. | Semantic Scholar [semanticscholar.org]
- 4. database.ich.org [database.ich.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. youtube.com [youtube.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. lcms.cz [lcms.cz]
- 16. ijprajournal.com [ijprajournal.com]
- 17. agilent.com [agilent.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability of Brobactam Sodium Under Different pH Conditions
Disclaimer: Publicly available scientific literature does not contain specific stability data for a compound named "Brobactam sodium." Therefore, this technical support center provides a comprehensive guide and general framework for researchers to design, execute, and troubleshoot experiments to determine the stability of a novel beta-lactam compound, hypothetically named this compound, under various pH conditions. The principles and protocols described are based on established practices for stability testing of beta-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in the stability of beta-lactam antibiotics like this compound?
The stability of beta-lactam antibiotics is highly dependent on pH because the central beta-lactam ring is susceptible to hydrolysis.[1][2][3] This chemical breakdown can be catalyzed by both hydrogen ions (acidic conditions) and hydroxide (B78521) ions (alkaline conditions).[2] The rate of degradation often follows a U-shaped profile with respect to pH, exhibiting maximum stability within a specific, often narrow, pH range.[2][4] For many beta-lactams without an alpha-amino group, this range is typically between pH 6 and 7, while for those with an alpha-amino group (like ampicillin), it is often in the acidic range of pH 4-5.[2][4]
Q2: What is a forced degradation study and why is it necessary?
A forced degradation or stress testing study involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high and low pH, high temperature, light, and oxidizing agents.[5] These studies are crucial for several reasons:
-
To identify potential degradation products: This helps in understanding the degradation pathways.
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
-
To determine the intrinsic stability of the molecule: This provides insights into the molecule's chemical behavior, which is valuable for formulation and packaging development.[5]
Q3: What are the typical degradation pathways for a beta-lactam compound under acidic and basic conditions?
The most common degradation pathway for beta-lactam antibiotics is the hydrolysis of the amide bond in the four-membered beta-lactam ring.[1]
-
Under acidic conditions: The degradation can lead to the formation of penilloic acid derivatives.
-
Under basic (alkaline) conditions: Hydrolysis also leads to the opening of the beta-lactam ring, forming inactive products.[1] The specific degradation products can vary depending on the side chains attached to the beta-lactam core.
Q4: How do I select an appropriate analytical method for a pH stability study?
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is the most common and reliable method for analyzing the stability of beta-lactam antibiotics.[6][7] This technique allows for the separation and quantification of the parent drug from its degradation products. When developing an HPLC method, it is essential to ensure it is "stability-indicating," meaning that the peaks for the parent compound and its degradants are well-resolved.
Troubleshooting Guides
Q1: My compound is degrading too quickly in acidic or basic conditions, preventing me from collecting multiple time points. What should I do?
-
Potential Cause: The stress conditions are too harsh for your molecule's intrinsic stability.
-
Solution:
-
Reduce the strength of the acid/base: Instead of 0.1 M HCl or NaOH, try using 0.01 M or even 0.001 M solutions.
-
Lower the temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 4°C) instead of elevated temperatures. The rate of chemical reactions, including degradation, generally decreases with temperature.
-
Shorten the time intervals: Collect samples at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile.
-
Q2: I am not observing any significant degradation even after prolonged exposure to stress conditions. What does this mean?
-
Potential Cause 1: The compound is highly stable under the tested conditions.
-
Solution 1: Increase the severity of the stress conditions. You can try using higher concentrations of acid/base or increasing the temperature. The goal is to achieve a degradation of 5-20% to properly validate the stability-indicating nature of your analytical method.[5]
-
Potential Cause 2: The analytical method is not sensitive enough to detect small changes or is not separating the degradants from the parent peak.
-
Solution 2: Re-evaluate your analytical method. Check the peak purity of your parent compound at different time points using a photodiode array (PDA) detector. If the peak is impure, the method needs to be redeveloped to achieve better separation.
Q3: I am seeing new, unexpected peaks in my chromatogram. How can I identify them?
-
Potential Cause: These are likely degradation products.
-
Solution:
-
Mass Spectrometry (MS): The most powerful technique for identifying unknown compounds is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling your HPLC to a mass spectrometer, you can determine the mass-to-charge ratio (m/z) of the compounds in the new peaks, which provides crucial information for structure elucidation.
-
Forced Degradation Library: Systematically perform forced degradation under different conditions (acid, base, oxidation, heat, light) and analyze the samples. This will help you create a "library" of potential degradation products and understand which conditions generate specific peaks.
-
Q4: My results are not reproducible between experiments. What are the common sources of variability?
-
Potential Cause 1: Inconsistent pH of buffer solutions.
-
Solution 1: Always prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter. The degradation rate of beta-lactams can be extremely sensitive to small changes in pH.[2]
-
Potential Cause 2: Temperature fluctuations.
-
Solution 2: Use a calibrated water bath or incubator to maintain a constant and uniform temperature throughout the experiment.
-
Potential Cause 3: Inaccurate sample preparation and dilution.
-
Solution 3: Use calibrated pipettes and follow a standardized procedure for sample preparation and dilution. Ensure that the quenching step (neutralizing the sample to stop the degradation reaction) is performed consistently for all samples.
Data Presentation
Summarize your quantitative findings in clear, well-structured tables.
Table 1: Percentage of this compound Remaining Under Different pH Conditions at [Specify Temperature]
| Time (hours) | pH 1.2 (0.1 M HCl) | pH 4.5 (Acetate Buffer) | pH 7.0 (Phosphate Buffer) | pH 9.0 (Borate Buffer) | pH 13 (0.1 M NaOH) |
| 0 | 100% | 100% | 100% | 100% | 100% |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 2: Summary of Degradation Kinetics for this compound at [Specify Temperature]
| pH Condition | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) | Correlation Coefficient (R²) |
| pH 1.2 (0.1 M HCl) | |||
| pH 4.5 (Acetate Buffer) | |||
| pH 7.0 (Phosphate Buffer) | |||
| pH 9.0 (Borate Buffer) | |||
| pH 13 (0.1 M NaOH) |
Experimental Protocols
Protocol: Determining the pH-Rate Profile of this compound
1. Objective: To evaluate the stability of this compound across a range of pH values and determine its degradation kinetics.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate (B84403) monobasic (KH₂PO₄), analytical grade
-
Sodium phosphate dibasic (Na₂HPO₄), analytical grade
-
Acetic acid, analytical grade
-
Sodium acetate (B1210297), analytical grade
-
Boric acid, analytical grade
-
Sodium borate (B1201080), analytical grade
-
HPLC grade acetonitrile (B52724) and water
-
Calibrated pH meter
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and vials
-
Validated stability-indicating HPLC-UV/PDA method
3. Buffer Preparation:
-
pH 1.2: Prepare 0.1 M HCl.
-
pH 4.5: Prepare a 50 mM acetate buffer.
-
pH 7.0: Prepare a 50 mM phosphate buffer.
-
pH 9.0: Prepare a 50 mM borate buffer.
-
pH 13: Prepare 0.1 M NaOH. Verify the final pH of all buffers using a calibrated pH meter.
4. Sample Preparation and Stressing:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile).
-
For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the volume of the stock solution is minimal to avoid altering the buffer's pH.
-
Immediately withdraw a sample for the t=0 time point. Quench the degradation by diluting the sample in the HPLC mobile phase or a neutralizing buffer to a suitable concentration for analysis.
-
Place the remaining solutions in a constant temperature bath set to the desired temperature (e.g., 40°C or 60°C).
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). At each time point, immediately quench the reaction as described for the t=0 sample.
-
Store all quenched samples at 2-8°C until HPLC analysis.
5. HPLC Analysis:
-
Analyze all samples (including a standard solution of this compound at a known concentration) using the validated stability-indicating HPLC method.
-
Record the peak area of the this compound peak for each sample.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percentage of drug remaining versus time for each pH condition.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line is equal to the negative of the apparent rate constant (-k).
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
-
Plot the rate constant (k) or log(k) versus pH to generate the pH-rate profile.
Visualizations
Caption: Experimental workflow for determining the pH stability profile of this compound.
Caption: Hypothetical degradation pathways for a beta-lactam compound under acidic and basic conditions.
Caption: Troubleshooting decision tree for inconsistent results in pH stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Preventing Brobactam sodium degradation during storage
Welcome to the technical support center for Brobactam sodium. This resource is designed for researchers, scientists, and drug development professionals to help prevent the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The most common cause of degradation for this compound, a β-lactamase inhibitor, is the hydrolysis of its core β-lactam ring. This ring is inherently unstable and susceptible to cleavage, particularly in aqueous solutions.[1] This process can be catalyzed by exposure to acidic or basic conditions, as well as elevated temperatures.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[3] This minimizes the potential for degradation over extended periods.
Q3: How should I store this compound once it is in solution?
A3: The stability of β-lactam antibiotics in solution is highly dependent on temperature. For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it is best to keep the solution at 2-8°C for no more than a few hours. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or, ideally, -70°C is recommended to prevent degradation from repeated freeze-thaw cycles.[4][5]
Q4: Can the pH of my solvent affect the stability of this compound?
A4: Absolutely. The β-lactam ring is highly susceptible to pH-dependent hydrolysis.[1] Maximum stability for many similar compounds, like cefotaxime (B1668864) sodium, is observed in the pH range of 4.5 to 6.5.[2] Both acidic and alkaline conditions can significantly accelerate degradation.[2][6] It is crucial to consider the pH of your buffers and media.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my experiment. | Degradation of this compound in solution. | 1. Prepare Fresh Solutions: Always aim to prepare this compound solutions immediately before use. 2. Check Storage of Stock Solutions: If using a stock solution, ensure it has been stored properly at -20°C or -70°C in small aliquots to avoid multiple freeze-thaw cycles. 3. Verify Solvent pH: Confirm the pH of your experimental buffer or medium is within a stable range for β-lactams (ideally pH 4.5-6.5).[2] |
| Inconsistent experimental results over time. | Gradual degradation of a master stock solution. | 1. Aliquot Stock Solutions: Prepare multiple, single-use aliquots of your stock solution to ensure consistency between experiments. 2. Perform a Stability Study: Conduct a simple time-course experiment to determine the stability of this compound in your specific experimental conditions (see Experimental Protocols section). |
| Visible changes in the solution (e.g., color change, precipitation). | Significant degradation has occurred, leading to the formation of insoluble degradation products. | 1. Discard the Solution: Do not use a solution that shows any visible signs of degradation. 2. Review Preparation and Storage Procedures: Carefully re-examine your solution preparation and storage protocols against the recommended guidelines to identify the source of the instability. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound over time at a given temperature and in a specific solvent.
Materials:
-
This compound
-
Solvent (e.g., water, buffer, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Mobile phase (to be optimized for this compound)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in the solvent of interest at the desired concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution, dilute it if necessary, and inject it into the HPLC system to determine the initial concentration.
-
Incubation: Place the remaining solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 4°C, 25°C, or 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to measure the concentration of the remaining this compound. The degradation products may also be observed as new peaks in the chromatogram.[10]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation:
The results of the stability study can be presented in a table format for clear comparison.
| Time (hours) | Temperature (°C) | pH | This compound Remaining (%) |
| 0 | 25 | 7.4 | 100 |
| 1 | 25 | 7.4 | Data |
| 2 | 25 | 7.4 | Data |
| 4 | 25 | 7.4 | Data |
| 8 | 25 | 7.4 | Data |
| 24 | 25 | 7.4 | Data |
Visual Guides
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Primary Degradation Pathway of β-Lactam Compounds
Caption: Factors leading to the hydrolysis of the β-lactam ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Salt - Immunomart [immunomart.com]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Brobactam Sodium and Tazobactam Efficacy Against ESBL-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a significant challenge in the treatment of infectious diseases. These enzymes confer resistance to a broad range of β-lactam antibiotics, necessitating the use of β-lactamase inhibitors to restore their efficacy. This guide provides a comparative overview of two such inhibitors, brobactam (B1667864) sodium and tazobactam (B1681243), focusing on their efficacy against ESBL-producing bacteria based on available experimental data.
Introduction to Brobactam and Tazobactam
Both brobactam and tazobactam are β-lactamase inhibitors that structurally resemble β-lactam antibiotics. They act as "suicide inhibitors," irreversibly binding to and inactivating β-lactamase enzymes, thereby protecting the partner antibiotic from degradation.[1] Tazobactam is a well-established inhibitor, commonly combined with piperacillin (B28561) and ceftolozane (B606591), with extensive data supporting its clinical use against ESBL producers.[2][3] Brobactam sodium, while also a known β-lactamase inhibitor, has been studied to a lesser extent, and direct comparative data against tazobactam, particularly concerning ESBLs, is limited.
Mechanism of Action
The fundamental mechanism for both brobactam and tazobactam involves the acylation of the serine residue at the active site of the β-lactamase enzyme. This forms a stable, covalent intermediate that is slow to hydrolyze, effectively sequestering the enzyme and preventing it from inactivating the partner β-lactam antibiotic.[1]
dot
Caption: General mechanism of β-lactamase inhibition by brobactam and tazobactam.
Comparative Efficacy: In Vitro Data
Direct comparative studies evaluating the efficacy of this compound and tazobactam against a comprehensive panel of ESBL-producing isolates are scarce in recent literature. However, we can synthesize available data to provide an overview of their respective activities.
Tazobactam, in combination with piperacillin, has been extensively studied. It demonstrates potent activity against a wide range of ESBLs, including the common TEM, SHV, and CTX-M types.[2] The susceptibility of ESBL-producing Escherichia coli and Klebsiella pneumoniae to piperacillin-tazobactam (B1260346) can vary, but it often remains a viable treatment option, particularly for urinary tract infections.[4][5][6]
Table 1: In Vitro Susceptibility of ESBL-Producing E. coli and K. pneumoniae to Piperacillin-Tazobactam
| Organism | Number of Isolates | Piperacillin-Tazobactam Susceptibility (%) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| E. coli | 65 | 89.1 | 4 | >32 | [4] |
| K. pneumoniae | 40 | 62.5 | 16 | >32 | [4] |
| E. coli | 20 | 80 | 8/4 | 256/4 | [7] |
| K. pneumoniae | 30 | 60 | 8/4 | >512/4 | [7] |
| E. coli (blood isolates) | 21 | Not specified | Not specified | Not specified | [8] |
| K. pneumoniae (blood isolates) | 54 | Not specified | Not specified | Not specified | [8] |
| E. coli | Not specified | 79.3 (3GC-resistant) | 2/32 | Not specified | |
| K. pneumoniae | Not specified | 57.1 (3GC-resistant) | 8/≥128 | Not specified |
Note: MIC values for piperacillin-tazobactam are often presented for piperacillin with a fixed concentration of tazobactam (e.g., 4 µg/mL).
Due to the lack of sufficient data for brobactam against ESBL producers, a direct comparative table cannot be constructed at this time.
Experimental Protocols
The following are generalized methodologies commonly employed in the evaluation of β-lactamase inhibitor efficacy.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Method: Broth microdilution is a standard method.
-
Inoculum Preparation: A standardized suspension of the test organism (e.g., an ESBL-producing E. coli strain) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Preparation: Serial twofold dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of the β-lactamase inhibitor (e.g., tazobactam at 4 µg/mL) are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
dot
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
ESBL Phenotypic Confirmation Test
Objective: To confirm the presence of ESBL enzymes in a bacterial isolate.
Method: The double-disk synergy test is a common method.
-
Plate Preparation: A Mueller-Hinton agar (B569324) plate is inoculated with a standardized bacterial suspension.
-
Disk Placement: A disk containing a third-generation cephalosporin (B10832234) (e.g., ceftazidime) and a disk containing the same cephalosporin plus a β-lactamase inhibitor (e.g., ceftazidime-clavulanic acid) are placed on the agar at a specified distance apart. Alternatively, a single disk of a β-lactam/β-lactamase inhibitor combination (e.g., piperacillin-tazobactam) and a disk of the β-lactam alone are used.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin-alone disk is indicative of ESBL production.
Conclusion
Tazobactam is a well-characterized and potent inhibitor of ESBLs, with a large body of evidence supporting its use in combination with piperacillin and ceftolozane for the treatment of infections caused by ESBL-producing Enterobacteriaceae. The clinical efficacy of piperacillin-tazobactam, however, can be influenced by the site of infection and the specific ESBL genotype.[9]
In contrast, while this compound is known to inhibit a range of β-lactamases, there is a notable lack of recent, comprehensive studies evaluating its efficacy specifically against the most prevalent ESBL types. The available data is insufficient to draw a direct and robust comparison with tazobactam in the context of ESBL-producing pathogens.
For researchers and drug development professionals, this highlights a gap in the current understanding of older β-lactamase inhibitors and underscores the need for further in vitro and in vivo studies to fully characterize the activity of this compound against contemporary ESBL-producing strains. Such studies would be invaluable in assessing its potential role in combination therapies and for providing a more complete picture of the comparative efficacy among different β-lactamase inhibitors.
References
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. idstewardship.com [idstewardship.com]
- 4. Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin- Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy of Piperacillin/Tazobactam in Extended-Spectrum Beta-Lactamase-Producing Enterobacteriaceae Urinary Tract Infections: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Correlation of the CLSI Susceptibility Breakpoint for Piperacillin- Tazobactam against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Treatment Outcome of Piperacillin-Tazobactam versus Carbapenems for Patients with Bacteremia Caused by Extended-Spectrum β-Lactamase-Producing Escherichia coli in Areas with Low Frequency of Coproduction of OXA-1: a Preliminary Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Brobactam Sodium's Efficacy Against Beta-Lactamase Enzymes
A comprehensive guide for researchers and drug development professionals on the inhibitory activity of Brobactam sodium in comparison to other leading beta-lactamase inhibitors. This report details the in-vitro potency against specific beta-lactamase enzymes, supported by experimental data and methodologies.
Introduction
The emergence of bacterial resistance to beta-lactam antibiotics, largely driven by the production of beta-lactamase enzymes, poses a significant threat to global health. Beta-lactamase inhibitors are co-administered with beta-lactam antibiotics to counteract this resistance mechanism. This compound is a beta-lactamase inhibitor, and this guide provides a comparative analysis of its activity against various beta-lactamase enzymes, benchmarked against other commercially available inhibitors.
Mechanism of Action: Suicide Inhibition
This compound, along with inhibitors like clavulanic acid, sulbactam, and tazobactam, is classified as a "suicide inhibitor" or mechanism-based inactivator. These molecules are recognized as substrates by the beta-lactamase enzyme. The enzymatic reaction begins, forming a covalent acyl-enzyme intermediate. However, this intermediate is unstable and undergoes further chemical rearrangement to form a more stable, inactivated complex. This process effectively traps and inactivates the beta-lactamase enzyme, allowing the partner beta-lactam antibiotic to exert its antibacterial effect.
Below is a diagram illustrating the general mechanism of suicide inhibition by penam-based beta-lactamase inhibitors.
Caption: Generalized signaling pathway of penam-based beta-lactamase inhibitors.
Comparative Inhibitory Activity
The potency of beta-lactamase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The following tables summarize the available IC50 data for this compound and other beta-lactamase inhibitors against a panel of clinically significant beta-lactamase enzymes.
Table 1: Inhibitory Activity (IC50) Against Class A Beta-Lactamases
| Beta-Lactamase | This compound (µM) | Clavulanic Acid (µM) | Sulbactam (µM) | Tazobactam (µM) |
| TEM-1 | Data not available | 0.08 | 4.8 | 0.1 |
| SHV-1 | Data not available | 0.01 | 5.8 | 0.07 |
| KPC-2 | Data not available | Data not available | Data not available | Data not available |
Table 2: Inhibitory Activity Against Class C Beta-Lactamases
| Beta-Lactamase | This compound | Clavulanic Acid |
| Chromosomally-mediated cephalosporinases (Enterobacteriaceae) | 8-50 times more potent | 1x |
Source: In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics.[1]
Experimental Protocols
The determination of IC50 values for beta-lactamase inhibitors is a critical step in evaluating their efficacy. The following is a generalized protocol for a spectrophotometric assay commonly used for this purpose.
Protocol: Determination of IC50 for Beta-Lactamase Inhibitors
Objective: To determine the concentration of a beta-lactamase inhibitor required to inhibit 50% of the enzyme's activity.
Materials:
-
Purified beta-lactamase enzyme
-
Beta-lactamase inhibitor (e.g., this compound) at various concentrations
-
Chromogenic beta-lactam substrate (e.g., Nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Incubation:
-
Prepare serial dilutions of the beta-lactamase inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified beta-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme.
-
Include a control well with the enzyme but no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare a solution of the chromogenic substrate (e.g., Nitrocefin) in the assay buffer.
-
Add a fixed concentration of the substrate to all wells simultaneously to initiate the enzymatic reaction.
-
Immediately place the microplate in a microplate reader.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance at a specific wavelength (e.g., 490 nm for Nitrocefin) over time.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that corresponds to 50% inhibition.
-
The following diagram illustrates the general workflow for determining the IC50 of a beta-lactamase inhibitor.
References
Comparative Guide to Brobactam Sodium and Other Beta-Lactamase Inhibitors: Enzyme Inhibition Kinetics (Ki) Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibition kinetics of Brobactam sodium against other widely used beta-lactamase inhibitors, including Tazobactam, Sulbactam, and Clavulanic acid. The focus is on the inhibition constant (Ki), a critical parameter in assessing the potency of an inhibitor. Due to the limited availability of direct Ki values for this compound in publicly accessible literature, this guide presents a semi-quantitative comparison based on available in-vitro activity data, alongside quantitative data for other inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of Tazobactam, Sulbactam, and Clavulanic acid against various clinically relevant beta-lactamase enzymes. A lower IC50 value indicates greater inhibitory potency. For Brobactam, a qualitative and semi-quantitative description of its activity relative to Clavulanic acid is provided based on available research.
| Beta-Lactamase Enzyme Class | Specific Enzyme | Tazobactam IC50 (µM) | Sulbactam IC50 (µM) | Clavulanic Acid IC50 (µM) | This compound - Comparative Activity |
| Class A | TEM-1 | ~0.1 | ~5.0 | ~0.08 | Similar activity to Clavulanic acid against most broad-spectrum beta-lactamases. |
| SHV-1 | ~0.07 | ~6.0 | ~0.02 | Similar activity to Clavulanic acid against most broad-spectrum beta-lactamases. | |
| CTX-M-15 | - | - | - | Data not available. | |
| KPC-2 | - | - | - | Data not available. | |
| Class C | AmpC (Chromosomal) | - | - | - | 8-50 times more potent than Clavulanic acid against chromosomally mediated cephalosporinases in Enterobacteriaceae.[1] |
| Other | Staphylococcal Penicillinase | - | - | - | Good and similar activity to Clavulanic acid.[1] |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes. The information on Brobactam is based on a study comparing its in-vitro activity with Clavulanic acid when combined with ampicillin.[1]
Experimental Protocol: Determination of Enzyme Inhibition Constant (Ki)
The following is a generalized protocol for determining the inhibition constant (Ki) of a beta-lactamase inhibitor. This method is based on established principles of enzyme kinetics.
1. Materials and Reagents:
-
Purified beta-lactamase enzyme of interest
-
Beta-lactamase inhibitor (e.g., this compound)
-
Chromogenic substrate (e.g., Nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plates
-
Microplate reader capable of kinetic measurements (e.g., absorbance at 486 nm for Nitrocefin)
-
Data analysis software for enzyme kinetics
2. Experimental Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified beta-lactamase enzyme in assay buffer.
-
Prepare a series of dilutions of the beta-lactamase inhibitor (e.g., this compound) in assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate (e.g., Nitrocefin) to all wells.
-
Immediately begin monitoring the change in absorbance over time using a microplate reader in kinetic mode. The hydrolysis of Nitrocefin results in a color change that can be measured spectrophotometrically.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using a suitable model for enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) by fitting the data to the appropriate Michaelis-Menten equation using non-linear regression analysis. For irreversible inhibitors, more complex kinetic models are required to determine the inactivation rate constant (kinact) and the dissociation constant (Ki).
-
Visualizations
Caption: Experimental workflow for determining the enzyme inhibition constant (Ki).
Caption: Mechanism of action for "suicide" beta-lactamase inhibitors.
References
A Comparative Guide to Brobactam Sodium: Crystal Structure Analysis for Target Binding Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of brobactam (B1667864) sodium and other key β-lactamase inhibitors, focusing on their crystal structure and target binding validation. Due to the limited availability of specific crystal structure data for brobactam sodium in the public domain, this guide leverages data from the structurally similar and well-characterized inhibitor, sulbactam (B1307), as a proxy for structural comparisons. The guide also presents available quantitative data on the inhibitory activity of brobactam and its alternatives, alongside detailed experimental protocols relevant to target binding validation.
Introduction to β-Lactamase Inhibitors
The efficacy of β-lactam antibiotics is consistently challenged by the production of bacterial β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. β-lactamase inhibitors are compounds administered in combination with β-lactam antibiotics to neutralize the activity of these enzymes, thereby restoring the antibiotic's therapeutic potential. Brobactam, sulbactam, and tazobactam (B1681243) are prominent examples of such inhibitors, belonging to the class of penicillanic acid sulfones.
Structural Analysis of Target Binding
While a specific crystal structure of this compound in complex with a β-lactamase is not publicly available, the crystal structure of the closely related inhibitor sulbactam provides valuable insights into the binding mechanism of this class of molecules.
Representative Crystal Structure: Sulbactam in complex with SHV-1 β-Lactamase (PDB ID: 2A3U)
The analysis of the sulbactam-SHV-1 β-lactamase complex reveals that sulbactam, like other mechanism-based inhibitors, forms a covalent bond with a key serine residue (Ser70) in the active site of the enzyme. This acylation step is crucial for the inactivation of the β-lactamase. The binding is further stabilized by a network of hydrogen bonds and van der Waals interactions with surrounding amino acid residues, effectively blocking the active site and preventing the hydrolysis of the co-administered β-lactam antibiotic.
Comparative Inhibitory Activity
The following table summarizes the available 50% inhibitory concentration (IC50) values for brobactam, sulbactam, and tazobactam against various β-lactamases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. Data for brobactam is particularly limited in the scientific literature.
| β-Lactamase Inhibitor | Target β-Lactamase | Enzyme Class | IC50 (µM) | Reference |
| Brobactam | TEM-1 | A | Data not available | - |
| SHV-2 | A | Data not available | - | |
| Sulbactam | TEM-1 | A | 0.8 | [1] |
| SHV-1 | A | 5.0 | [1] | |
| OXA-2 | D | 0.1 | [2] | |
| AmpC (P. aeruginosa) | C | >100 | [3] | |
| Tazobactam | TEM-1 | A | 0.08 | [1] |
| SHV-1 | A | 0.1 | [1] | |
| OXA-2 | D | 0.05 | [2] | |
| AmpC (P. aeruginosa) | C | >100 | [4] |
Note: The IC50 values are indicative of the inhibitor concentration required to achieve 50% inhibition of the enzyme's activity under specific experimental conditions. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the validation of target binding. Below are protocols for key experiments used in the structural and functional analysis of β-lactamase inhibitors.
X-Ray Crystallography of a Protein-Ligand Complex
This protocol outlines the general steps for determining the three-dimensional structure of a β-lactamase in complex with an inhibitor.
-
Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.
-
Crystallization:
-
Co-crystallization: The purified β-lactamase is incubated with a molar excess of the inhibitor (e.g., this compound) to form a stable complex. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
-
Soaking: Alternatively, crystals of the apo-enzyme are grown first and then soaked in a solution containing the inhibitor, allowing the inhibitor to diffuse into the crystal and bind to the active site.
-
-
Data Collection: The protein-ligand crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-inhibitor complex is then built into the electron density map and refined to obtain a high-resolution atomic model.
Enzyme Inhibition Assay (IC50 Determination)
This spectrophotometric assay is commonly used to determine the inhibitory potency of a compound.
-
Reagents and Buffers:
-
Purified β-lactamase enzyme.
-
β-lactamase inhibitor (e.g., this compound) at various concentrations.
-
Chromogenic substrate (e.g., nitrocefin).
-
Assay buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
-
Assay Procedure:
-
The β-lactamase enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period at a constant temperature.
-
The enzymatic reaction is initiated by the addition of the nitrocefin (B1678963) substrate.
-
The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Target Binding Validation
Caption: Workflow for validating inhibitor-target binding.
Mechanism of Action of Penam Sulfone Inhibitors
References
- 1. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic/Pharmacodynamic Modeling of Brobactam Sodium and Other β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Brobactam (B1667864) sodium and other commercially available β-lactamase inhibitors. The information is compiled from publicly available in-vitro and in-vivo studies to assist researchers in evaluating its potential in combination therapies.
Executive Summary
Brobactam is a β-lactamase inhibitor that, in combination with β-lactam antibiotics such as ampicillin (B1664943), demonstrates efficacy against a range of β-lactamase-producing bacteria.[1] In-vitro studies indicate that Brobactam effectively inhibits staphylococcal penicillinase and a majority of broad-spectrum β-lactamases found in Enterobacteriaceae.[1] Notably, it has shown greater potency against chromosomally mediated cephalosporinases compared to clavulanic acid.[1] When combined with ampicillin, Brobactam exhibits synergistic activity, leading to improved efficacy against various bacterial strains. While specific PK/PD modeling parameters for Brobactam are not extensively documented in publicly available literature, pharmacokinetic data from an oral formulation with pivampicillin (B1678493) (an ampicillin prodrug) and in-vitro comparative efficacy data are presented below.
Pharmacokinetic Properties
Pharmacokinetic parameters for Brobactam have been determined in healthy volunteers following a single oral dose of a combination product containing 800 mg of pivampicillin and 200 mg of Brobactam.[2]
Table 1: Pharmacokinetic Parameters of Ampicillin and Brobactam after Oral Administration [2]
| Parameter | Ampicillin | Brobactam Sodium |
| Maximum Plasma Concentration (Cmax) | 8.2 (± 1.9) µg/mL | 2.1 (± 2.0) µg/mL |
| Time to Maximum Concentration (Tmax) | 1.9 (± 0.5) h | 2.3 (± 0.8) h |
| Elimination Half-life (t½) | 1.8 (± 0.5) h | 1.6 (± 2.0) h |
| 24-h Urinary Recovery | 54.2 (± 16.6) % | 40.2 (± 11.4) % |
| Penetration into Inflammatory Fluid (AUCfluid/AUCplasma) | 97.3 (± 26.0) % | 81.0 (± 22.3) % |
In-Vitro Efficacy and Comparative Analysis
The in-vitro activity of the ampicillin/brobactam combination has been compared with other β-lactam/β-lactamase inhibitor combinations against various clinical isolates.
Table 2: Comparative In-Vitro Activity (MIC90 in µg/mL) of Ampicillin/Brobactam and Other Combinations against a Selection of Bacterial Species
| Organism | Ampicillin/Brobactam | Amoxicillin/Clavulanate | Piperacillin/Tazobactam | Reference |
| Escherichia coli | >128/64 | 12/6 | 12/6 | [3] |
| Klebsiella pneumoniae | - | >32 | 16 | [4] |
| Proteus vulgaris | Superior to Amoxicillin/Clavulanate | - | - | [1] |
| Morganella morganii | Superior to Amoxicillin/Clavulanate | - | - | [1] |
| Citrobacter freundii | Superior to Amoxicillin/Clavulanate | - | - | [1] |
| Staphylococcus aureus (Methicillin-susceptible) | - | ≤0.5 | ≤0.5 | [5] |
Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be interpreted with caution. A "-" indicates that specific data was not found in the searched literature.
One study found that against TEM-1-producing E. coli, piperacillin/tazobactam was the most active combination, though all tested combinations, including ampicillin/sulbactam (a structurally similar inhibitor to Brobactam), enhanced the activity of the partner β-lactam.[6] For strains producing OXA-1 enzymes, piperacillin/tazobactam was more effective.[6]
Mechanism of Action: β-Lactamase Inhibition
Brobactam, like other β-lactamase inhibitors, functions by inactivating β-lactamase enzymes produced by resistant bacteria. This allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Caption: Mechanism of action of Brobactam in combination with a β-lactam antibiotic.
Experimental Protocols
Detailed protocols for the specific studies cited are not publicly available. However, the following are standard methodologies for the key experiments mentioned.
Checkerboard Broth Microdilution Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents.
Caption: Workflow for a checkerboard synergy assay.
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of the FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
β-Lactamase Inhibition Assay using Nitrocefin
This spectrophotometric assay is used to determine the inhibitory activity of a compound against β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase.[7]
Caption: Workflow for a nitrocefin-based β-lactamase inhibition assay.
Conclusion
This compound, in combination with ampicillin, demonstrates promising in-vitro activity against a variety of β-lactamase-producing bacteria, with notable potency against certain cephalosporinases. The available pharmacokinetic data suggests good oral absorption and penetration into inflammatory fluid. However, a comprehensive understanding of its PK/PD profile is limited by the lack of publicly available, specific modeling data. Further research is warranted to establish precise PK/PD targets (e.g., %fT > CT) to optimize dosing regimens and fully elucidate its clinical potential in an era of increasing antimicrobial resistance. The comparative data presented here can serve as a valuable resource for researchers and drug developers in the evaluation of Brobactam as a viable β-lactamase inhibitor.
References
- 1. Checkerboard Microdilution Assay | PDF | Microbiology | Clinical Pathology [scribd.com]
- 2. Pharmacokinetics and tissue penetration of ampicillin and brobactam following oral administration of 2085P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of ampicillin-sulbactam in an in vitro infection model against Escherichia coli strains with various levels of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial activity of piperacillin/tazobactam in comparison with other broad-spectrum beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicmed.org [academicmed.org]
- 6. Comparative in vitro activities of amoxicillin-clavulanate, ampicillin-sulbactam and piperacillin-tazobactam against strains of Escherichia coli and proteus mirabilis harbouring known beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
Activity of Novel β-Lactamase Inhibitor Combinations Against Carbapenem-Resistant Enterobacteriaceae (CRE)
A Comparative Guide for Researchers and Drug Development Professionals
This guide therefore provides a comparative overview of the performance of other significant β-lactamase inhibitor combinations for which there is published data against CRE, serving as a valuable resource for understanding the current landscape of treatment options and research directions.
Introduction to Carbapenem-Resistant Enterobacteriaceae (CRE)
Carbapenem-resistant Enterobacteriaceae (CRE) represent an urgent global public health threat. These microorganisms, including species like Klebsiella pneumoniae and Escherichia coli, have acquired resistance to carbapenem (B1253116) antibiotics, which are often considered the last line of defense against multidrug-resistant bacterial infections. Resistance is primarily mediated by the production of carbapenemase enzymes, which hydrolyze and inactivate carbapenem antibiotics. The development of novel β-lactamase inhibitors that can overcome these resistance mechanisms is a critical area of infectious disease research.
In Vitro Activity of β-Lactamase Inhibitor Combinations against CRE
The following table summarizes the in vitro activity of two key β-lactamase inhibitor combinations, Ceftazidime-Avibactam and Meropenem-Vaborbactam, against various CRE isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| β-Lactamase Inhibitor Combination | Organism | Carbapenemase Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Ceftazidime-Avibactam | K. pneumoniae | KPC | 0.25 to ≥512 | 1 | - | 84 |
| E. cloacae | KPC | - | - | - | - | |
| E. coli | KPC | - | - | - | - | |
| Meropenem-Vaborbactam | K. pneumoniae | KPC | 0.015 to 16 | 0.03 | - | 98 |
| E. cloacae | KPC | - | - | - | - | |
| E. coli | KPC | - | - | - | - | |
| Enterobacteriaceae | KPC | ≤4/8 | 0.5 | 32 | 99.5 | |
| Enterobacteriaceae | MBLs (NDM, VIM, IMP) | - | - | - | Limited Activity | |
| Enterobacteriaceae | OXA-48-like | - | - | - | Limited Activity |
Data synthesized from multiple sources. MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of β-lactamase inhibitor combinations.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution is a standard method used to determine the MIC of an antimicrobial agent.
-
Procedure:
-
Prepare a series of twofold dilutions of the β-lactamase inhibitor combination in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
-
Quality Control: Reference bacterial strains with known MIC values (e.g., E. coli ATCC 25922 and K. pneumoniae ATCC 700603) are included in each assay to ensure the accuracy and reproducibility of the results.
Time-Kill Assays
-
Method: Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Procedure:
-
A standardized bacterial suspension in the logarithmic growth phase is added to flasks containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
A growth control flask without the antimicrobial agent is also included.
-
The flasks are incubated at 35-37°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar (B569324) media.
-
After incubation, the number of viable colonies (CFU/mL) is determined.
-
-
Interpretation: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Visualizing Experimental Workflow and Mechanism of Action
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brobactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brobactam - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
Head-to-head comparison of Brobactam sodium and sulbactam in vitro
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key β-Lactamase Inhibitors
In the ongoing battle against antibiotic resistance, β-lactamase inhibitors play a pivotal role in preserving the efficacy of β-lactam antibiotics. This guide provides a detailed in vitro comparison of two such inhibitors: Brobactam (B1667864) sodium and Sulbactam. By examining their activity against various bacterial strains and their β-lactamase inhibition profiles, this report aims to equip researchers and drug development professionals with the data necessary to make informed decisions in their work.
Executive Summary
Both Brobactam and Sulbactam are effective inhibitors of many common β-lactamases. Sulbactam, widely used in clinical practice in combination with ampicillin (B1664943) or cefoperazone, has a well-documented profile. Brobactam, in combination with ampicillin, has shown comparable and, in some instances, superior activity against certain bacterial species. A key differentiator appears to be Brobactam's enhanced potency against specific types of β-lactamases, particularly chromosomally mediated cephalosporinases.
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The in vitro efficacy of Brobactam and Sulbactam, in combination with a β-lactam antibiotic (commonly ampicillin), is typically determined by measuring the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a bacterium. The following tables summarize available data for various bacterial species.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) for Ampicillin in Combination with Brobactam or Sulbactam against Enterobacteriaceae
| Bacterial Species | Ampicillin/Brobactam (Ratio) | MIC₅₀ | MIC₉₀ | Ampicillin/Sulbactam (Ratio) | MIC₅₀ | MIC₉₀ |
| Escherichia coli | 3:1 | N/A | N/A | 2:1 | 8 | >32 |
| Klebsiella pneumoniae | 3:1 | N/A | N/A | 2:1 | 16 | >32 |
| Proteus vulgaris | 3:1 | Superior Activity | N/A | N/A | N/A | N/A |
| Morganella morganii | 3:1 | Superior Activity | N/A | N/A | N/A | N/A |
| Citrobacter freundii | 3:1 | Superior Activity | N/A | N/A | N/A | N/A |
| Yersinia enterocolitica | 3:1 | Superior Activity | N/A | N/A | N/A | N/A |
Data from a study comparing ampicillin/brobactam to amoxicillin/clavulanic acid indicated superior activity of the brobactam combination against these organisms, though direct side-by-side data with ampicillin/sulbactam is limited.[1]
Table 2: Comparative MIC Values (μg/mL) for Ampicillin in Combination with Brobactam or Sulbactam against Other Clinically Relevant Bacteria
| Bacterial Species | Ampicillin/Brobactam (Ratio) | MIC Range | Ampicillin/Sulbactam (Ratio) | MIC Range/Value |
| Staphylococcus aureus (β-lactamase producing) | 3:1 | N/A | 2:1 | Synergistic activity observed |
| Haemophilus influenzae (β-lactamase producing) | 3:1 | N/A | 1:1 | Susceptible |
| Bacteroides fragilis group | 3:1 | Generally Similar Activity* | N/A | N/A |
| Acinetobacter baumannii | N/A | N/A | Various | Sulbactam alone: MIC₅₀ 32, MIC₉₀ 64[2] |
| Pseudomonas aeruginosa | N/A | N/A | N/A | Generally not effective[3] |
Comparison to amoxicillin/clavulanic acid.[1]
β-Lactamase Inhibition Profile
The primary function of both Brobactam and Sulbactam is to inhibit β-lactamase enzymes produced by bacteria. Their effectiveness can be quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by half.
Table 3: Comparative IC₅₀ Values for Brobactam and Sulbactam against Key β-Lactamases
| β-Lactamase Class | Enzyme | Brobactam IC₅₀ (nM) | Sulbactam IC₅₀ (nM) |
| Class A | TEM-1 | N/A | ~80-120 |
| SHV-1 | N/A | N/A | |
| Staphylococcal Penicillinase | Good and similar activity to clavulanic acid[1] | Good activity | |
| Class C | Chromosomally-mediated cephalosporinases (e.g., from Enterobacteriaceae) | 8-50 times more potent than clavulanic acid[1] | Less active |
Mechanism of Action
Both Brobactam and Sulbactam are mechanism-based inhibitors, also known as "suicide inhibitors." They are structurally similar to β-lactam antibiotics and are recognized by the active site of the β-lactamase enzyme.
Caption: Generalized mechanism of action for suicide inhibitors like Brobactam and Sulbactam.
The inhibitor binds to the β-lactamase, and the β-lactam ring of the inhibitor is opened by the enzyme. This is followed by a series of chemical rearrangements that result in a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Two-fold serial dilutions of the antibiotic, with and without a fixed concentration of the β-lactamase inhibitor, are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
β-Lactamase Inhibition Assay (IC₅₀ Determination)
The IC₅₀ values are determined by measuring the residual activity of a purified β-lactamase enzyme in the presence of varying concentrations of the inhibitor. A common method involves a chromogenic substrate like nitrocefin.
Caption: Workflow for determining the 50% inhibitory concentration (IC₅₀).
Methodology:
-
Purified β-lactamase enzyme is pre-incubated with various concentrations of the inhibitor (Brobactam or Sulbactam) in a suitable buffer for a defined period.
-
A chromogenic β-lactam substrate, such as nitrocefin, is added to the mixture to initiate the enzymatic reaction.
-
The hydrolysis of the substrate, which results in a color change, is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
-
The initial reaction rates at each inhibitor concentration are calculated.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both Brobactam sodium and Sulbactam are effective β-lactamase inhibitors with broad utility. While Sulbactam has a more extensive history of clinical use and a larger body of published data, available in vitro studies suggest that Brobactam is a potent inhibitor, particularly against chromosomally mediated cephalosporinases, where it may offer an advantage. The "superior activity" of the ampicillin/brobactam combination against certain Enterobacteriaceae compared to the amoxicillin/clavulanic acid combination warrants further direct comparative studies against ampicillin/sulbactam to fully elucidate its potential benefits. For researchers and drug development professionals, these findings highlight the importance of considering the specific β-lactamase profiles of target pathogens when selecting or designing new β-lactam/β-lactamase inhibitor combinations.
References
- 1. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Brobactam Sodium: A Comparative Efficacy Analysis of a Discontinued Beta-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the available efficacy data for Brobactam sodium, a beta-lactamase inhibitor. Development of Brobactam was discontinued (B1498344) by LEO Pharma A/S, and as such, the available data is primarily from preclinical, in-vitro studies[1]. This document aims to objectively present this data in comparison to other well-established beta-lactamase inhibitors to inform future research and development in this class of antibiotics.
Executive Summary
Brobactam is a beta-lactamase inhibitor that, when combined with ampicillin, demonstrated promising in-vitro activity against a range of bacterial isolates. Notably, it showed superior activity against certain bacterial species compared to the amoxicillin/clavulanic acid combination[2]. A key finding from preclinical studies was that Brobactam was significantly more potent than clavulanic acid against chromosomally mediated cephalosporinases[2]. Despite these early indicators of efficacy, the development of Brobactam was halted, and it never proceeded to extensive clinical trials. This guide will delve into the available in-vitro data, compare it with other beta-lactamase inhibitors, and discuss the general mechanism of action.
Comparative In-Vitro Efficacy Data
The primary source of efficacy data for Brobactam comes from in-vitro studies comparing ampicillin/brobactam with other beta-lactam antibiotics and combinations. The following tables summarize the key comparative findings.
| Bacterial Species | Ampicillin/Brobactam (3:1) | Amoxicillin/Clavulanic Acid (4:1) | Notes |
| Proteus vulgaris | Superior Activity | Less Active | Brobactam combination showed a clear advantage[2]. |
| Morganella morganii | Superior Activity | Less Active | Brobactam combination was more effective[2]. |
| Citrobacter freundii | Superior Activity | Less Active | Brobactam combination demonstrated greater potency[2]. |
| Yersinia enterocolitica | Superior Activity | Less Active | Ampicillin/Brobactam was the more active agent[2]. |
| General Activity | Generally Similar | Generally Similar | For many other species, the two combinations showed comparable activity[2]. |
Table 1: Comparison of In-Vitro Activity of Ampicillin/Brobactam vs. Amoxicillin/Clavulanic Acid [2]
| Beta-Lactamase Type | Brobactam Potency | Clavulanic Acid Potency | Notes |
| Staphylococcal Penicillinase | Good and Similar Activity | Good and Similar Activity | Both inhibitors were effective[2]. |
| Broad-Spectrum Beta-Lactamases (Enterobacteriaceae) | Good and Similar Activity | Good and Similar Activity | Comparable inhibition of plasmid and chromosomally mediated enzymes[2]. |
| Chromosomally Mediated Cephalosporinases (Enterobacteriaceae) | 8-50 times more potent | Less Potent | Brobactam showed a significant advantage against these enzymes[2]. |
Table 2: Comparative Potency of Brobactam vs. Clavulanic Acid Against Beta-Lactamases [2]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST):
-
Method: Agar (B569324) dilution or broth microdilution methods were likely employed to determine the Minimum Inhibitory Concentrations (MICs) of the antibiotic combinations against a panel of bacterial isolates.
-
Procedure:
-
Bacterial isolates were cultured to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial twofold dilutions of the antibiotic combinations (ampicillin/brobactam and comparators) were prepared in Mueller-Hinton agar or broth.
-
The standardized bacterial suspensions were inoculated onto the agar plates or into the broth wells.
-
Plates/wells were incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.
-
The MIC was determined as the lowest concentration of the antibiotic combination that completely inhibited visible bacterial growth.
-
Beta-Lactamase Inhibition Assay:
-
Method: A spectrophotometric assay using a chromogenic cephalosporin (B10832234) substrate (e.g., nitrocefin) was likely used to measure the inhibitory activity of Brobactam and clavulanic acid against extracted beta-lactamase enzymes.
-
Procedure:
-
Beta-lactamase enzymes were extracted and purified from various bacterial strains.
-
The enzyme preparation was pre-incubated with varying concentrations of the inhibitor (Brobactam or clavulanic acid).
-
The chromogenic substrate was added to the enzyme-inhibitor mixture.
-
The rate of hydrolysis of the substrate was measured by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
The IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) was calculated to compare the potency of the inhibitors.
-
Mechanism of Action: Beta-Lactamase Inhibition
Brobactam, like other beta-lactamase inhibitors, functions by protecting beta-lactam antibiotics from degradation by bacterial beta-lactamase enzymes. The general mechanism is depicted in the signaling pathway diagram below.
Caption: Mechanism of action of Brobactam in combination with a beta-lactam antibiotic.
Logical Workflow for In-Vitro Efficacy Assessment
The process of evaluating the in-vitro efficacy of a new beta-lactamase inhibitor like Brobactam follows a logical progression from initial screening to comparative analysis.
Caption: Experimental workflow for in-vitro comparative efficacy testing of Brobactam.
Conclusion
The available preclinical data suggests that this compound was a potent beta-lactamase inhibitor with a promising in-vitro profile, particularly its enhanced activity against chromosomally mediated cephalosporinases. However, the discontinuation of its development means that its full clinical potential was never realized. For researchers in the field of antibiotic development, the story of Brobactam serves as a valuable case study. The data highlights the ongoing need for novel beta-lactamase inhibitors with diverse spectra of activity. While Brobactam itself will not be a therapeutic option, the insights gained from its early-stage evaluation can inform the design and development of the next generation of these critical medicines.
References
The Synergy of Brobactam Sodium with Meropenem Against Pseudomonas aeruginosa: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant lack of data on the synergistic activity of brobactam (B1667864) sodium in combination with meropenem (B701) against Pseudomonas aeruginosa. Brobactam, a synthetic beta-lactamase inhibitor, has seen limited investigation, and its development appears to be discontinued, curtailing the generation of new research on its potential antimicrobial combinations.
This guide aimed to provide an in-depth comparison of brobactam sodium's synergistic effects with meropenem against the opportunistic pathogen Pseudomonas aeruginosa. However, extensive searches of scientific databases and literature have yielded no specific studies, quantitative data from in vitro or in vivo experiments, or detailed mechanistic pathways for this particular drug combination against this bacterium.
Understanding the Components
Meropenem: A broad-spectrum carbapenem (B1253116) antibiotic, meropenem is a critical tool in treating severe bacterial infections, including those caused by P. aeruginosa. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, the emergence of resistance, often mediated by beta-lactamase enzymes that inactivate carbapenems, has compromised its efficacy.
This compound: Classified as a beta-lactamase inhibitor, brobactam is designed to protect beta-lactam antibiotics like meropenem from degradation by these bacterial enzymes.[1][2][3] In theory, by inhibiting beta-lactamases, brobactam would restore or enhance the activity of the partner antibiotic.
The Data Gap: Brobactam and Pseudomonas aeruginosa
Despite the theoretical potential for synergy, there is no published experimental evidence to support the use of this compound with meropenem for treating P. aeruginosa infections. Key experimental data that are currently unavailable include:
-
Checkerboard Assays: These in vitro tests are fundamental for determining the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy, additivity, indifference, or antagonism between two antimicrobial agents.
-
Time-Kill Curve Assays: These studies provide dynamic information on the rate and extent of bacterial killing by an antibiotic combination over time.
-
In Vivo Studies: Animal models are crucial for evaluating the efficacy of a drug combination in a living organism, providing data on bacterial clearance and survival rates.
-
Mechanistic Studies: Research elucidating the specific molecular interactions between brobactam, meropenem, and the beta-lactamases produced by P. aeruginosa is not available.
The lack of this critical information makes it impossible to create the requested data tables, experimental protocols, and signaling pathway diagrams.
Alternative Well-Researched Combinations
For researchers, scientists, and drug development professionals interested in carbapenem and beta-lactamase inhibitor combinations effective against P. aeruginosa, a wealth of data is available for other clinically relevant pairings. A notable example is the combination of meropenem and vaborbactam . Vaborbactam is a potent inhibitor of certain serine beta-lactamases, including some carbapenemases, and its synergy with meropenem against resistant Gram-negative bacteria has been extensively studied.
Should you be interested in a detailed comparison guide on meropenem/vaborbactam or other similar combinations against Pseudomonas aeruginosa, please feel free to submit a new request. Such a guide would include the comprehensive data presentation, experimental protocols, and visualizations that were intended for the original topic.
References
Safety Operating Guide
Proper Disposal of Brobactam Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Brobactam sodium, a β-lactamase inhibitor, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste, aligning with best practices for pharmaceutical waste management. While pure this compound may not be classified as hazardous under the Globally Harmonized System (GHS), its biological activity necessitates that it be treated as chemical waste.[1] High-concentration stock solutions, in particular, should be managed as hazardous chemical waste.[1]
Core Principles for this compound Disposal
All waste containing this compound must be handled in accordance with federal, state, and local regulations governing pharmaceutical waste.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The primary methods for disposal involve chemical inactivation to mitigate biological activity, followed by disposal through a licensed waste management contractor.
Experimental Protocol: Chemical Inactivation of this compound Waste
As a β-lactam compound, this compound can be rendered biologically inactive through hydrolysis, a process that breaks the β-lactam ring.[1][2][3] This can be effectively achieved using a sodium hydroxide (B78521) (NaOH) solution.[1][2][3]
Objective: To chemically inactivate aqueous this compound waste prior to final disposal.
Materials:
-
Aqueous waste containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
pH meter or pH indicator strips
-
Designated and properly labeled chemical waste container
Procedure:
-
Segregation of Waste: Collect all aqueous waste containing this compound in a dedicated, clearly labeled waste container.
-
Ensure Proper Ventilation: Conduct the inactivation procedure in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, a lab coat, and gloves.
-
pH Adjustment for Inactivation: While continuously stirring the this compound waste solution, slowly add 1 M NaOH. Monitor the pH and adjust it to a level between 10 and 13 to ensure effective hydrolysis.[3]
-
Reaction Time: Allow the solution to react for a minimum of one hour to ensure complete inactivation of the β-lactam ring.[1] The required time may vary depending on the concentration of this compound.
-
Neutralization (Recommended): Before final disposal, neutralize the solution by carefully adding a suitable acid (e.g., hydrochloric acid) until the pH is within the acceptable range for your institution's chemical waste (typically between 6 and 9).[1]
-
Final Disposal: Dispose of the treated and neutralized solution as chemical waste, following your institution's and local regulations.
Data Presentation: Disposal Considerations for β-Lactamase Inhibitors
The following table summarizes general disposal information for this compound and other common β-lactamase inhibitors. Specific quantitative limits for disposal are subject to local regulations and are not typically provided in publicly available documents.
| Compound | General Disposal Guidelines | Potential for Chemical Inactivation |
| This compound | Treat as chemical waste. High-concentration solutions should be considered hazardous chemical waste. | Susceptible to hydrolysis, particularly at alkaline pH.[1][2][3] |
| Tazobactam | Dispose of waste in accordance with all applicable federal, state, and local laws. | Susceptible to hydrolysis.[1] |
| Clavulanic Acid | Dispose of in accordance with local regulations. Empty containers may retain product residues. | Susceptible to hydrolysis.[1] |
| Avibactam | Dispose of contents/container in accordance with local, regional, national, and international regulations. | As a β-lactam-like structure, it is likely susceptible to hydrolysis.[1] |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Brobactam sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Brobactam sodium, a beta-lactamase inhibitor. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this document is based on information for structurally similar compounds, such as Sulbactam sodium, and established best practices for handling active pharmaceutical ingredients (APIs). A conservative approach is strongly recommended to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety glasses with side shields or chemical splash goggles | Two pairs of nitrile gloves | Laboratory coat, disposable gown | NIOSH-approved N95 or higher-rated respirator |
| Handling solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Cleaning spills | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved N95 or higher-rated respirator |
| Waste disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Hazard Identification and Precautionary Measures
Based on data for similar beta-lactamase inhibitors, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be:
-
Skin Sensitization: May cause an allergic skin reaction.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements:
| Category | Statement |
| Prevention | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Do not breathe dust. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. |
| Response | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If swallowed: Immediately call a POISON CENTER or doctor. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound from receipt to disposal. The following workflow outlines the key steps.
Caption: Operational workflow for handling this compound.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Caption: Emergency response plan for spills and exposure.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, weighing paper, bench liners, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing Brobact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
